2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride mechanism of action
As a Senior Application Scientist, it is imperative to approach the elucidation of a novel compound's mechanism of action with both scientific rigor and a grounded understanding of existing research. The compound 2-(2,5-...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, it is imperative to approach the elucidation of a novel compound's mechanism of action with both scientific rigor and a grounded understanding of existing research. The compound 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride is a specific chemical entity for which a detailed biological mechanism of action is not extensively documented in publicly available literature. Therefore, this guide will serve a dual purpose: to provide the known chemical context of this molecule and, more critically, to outline a comprehensive, field-proven strategy for the elucidation of its potential mechanism of action. This approach is designed for researchers, scientists, and drug development professionals who are tasked with characterizing novel chemical entities.
The molecule is a derivative of quinoline, a heterocyclic aromatic organic compound. Key structural features include:
A quinoline core , which is a common scaffold in many biologically active compounds.
A 2,5-dimethoxyphenyl group attached at the 2-position of the quinoline ring.
A carbonyl chloride group at the 4-position of the quinoline ring, which is a reactive functional group, suggesting it may be a chemical intermediate for the synthesis of other compounds.
1.3. Synthesis
The synthesis of 2-(2,5-dimethoxyphenyl)quinoline-4-carbonyl chloride has been reported, and it is typically prepared from the corresponding carboxylic acid.
Part 2: Elucidating the Mechanism of Action: A Proposed Research Strategy
Given the lack of established mechanism of action data, the following sections will detail a logical and robust experimental workflow to characterize the biological activity of 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride.
2.1. Initial Biological Screening: Identifying a Phenotypic Effect
The first step is to determine if the compound elicits any biological response in a cellular context. A broad-based screening approach is recommended.
To determine if the compound has anti-proliferative or cytotoxic effects.
Antimicrobial Assay
Gram-positive and Gram-negative bacteria
Minimum Inhibitory Concentration (MIC)
To assess potential antibacterial properties, a known activity for some quinoline derivatives.
Kinase Panel Screen
A commercial panel of diverse human kinases
Kinase activity inhibition
The quinoline scaffold is present in many known kinase inhibitors; this identifies potential direct targets.
Experimental Protocol: MTT Cytotoxicity Assay
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
Compound Treatment: Prepare a serial dilution of 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride (e.g., from 0.01 µM to 100 µM) in culture medium. Add the compound to the cells and incubate for 48-72 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
2.2. Target Identification and Validation
If the initial screening reveals a consistent biological effect (e.g., potent cytotoxicity in a specific cancer cell line), the next critical phase is to identify the molecular target(s) of the compound.
Figure 1: Workflow for Target Identification
Caption: A proposed workflow for identifying and validating the molecular target of a novel compound.
Cell Treatment: Treat intact cells with either the vehicle control or 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride at a relevant concentration (e.g., 10x IC₅₀).
Heating: Heat the cell suspensions in a PCR cycler to a range of temperatures (e.g., 37°C to 67°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
Lysis: Lyse the cells by freeze-thaw cycles.
Centrifugation: Centrifuge to separate the soluble protein fraction from the precipitated protein.
Protein Analysis: Analyze the soluble fraction by Western blot using an antibody against the putative target protein.
Data Interpretation: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.
2.3. Pathway Analysis and Mechanism Deconvolution
Once a target is validated, the final step is to understand how the compound-target interaction leads to the observed cellular phenotype. This involves mapping the downstream signaling pathways.
Caption: A hypothetical signaling pathway that could be modulated by the compound.
Experimental Protocol: Western Blot for Pathway Analysis
Cell Treatment: Treat cells with the compound at various concentrations and for different time points.
Protein Extraction: Lyse the cells and quantify the total protein concentration.
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
Transfer: Transfer the separated proteins to a PVDF membrane.
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA).
Antibody Incubation: Incubate the membrane with primary antibodies against key signaling proteins (e.g., total and phosphorylated forms of AKT, ERK, etc.).
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Analysis: Quantify the changes in protein phosphorylation or expression levels.
Part 3: Conclusion and Future Directions
The provided framework outlines a systematic and robust approach to elucidate the mechanism of action for 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride. While the current literature does not specify its biological role, its chemical structure, particularly the quinoline core, suggests a potential for biological activity. By following a logical progression from broad phenotypic screening to specific target identification and pathway analysis, researchers can effectively characterize this and other novel chemical entities. The ultimate goal is to build a comprehensive understanding of how the compound interacts with biological systems, which is a critical step in the drug discovery and development process.
References
Due to the novelty of the specific compound "2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride" in the context of biological mechanism of action, direct references for its activity are not available.
MTT Assay for Cytotoxicity: Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]
Cellular Thermal Shift Assay (CETSA): Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
Western Blotting: Mahmood, T., & Yang, P. C. (2012). Western blot: technique, theory, and trouble shooting. North American journal of medical sciences, 4(9), 429. [Link]
NCI-60 Human Tumor Cell Lines Screen: Shoemaker, R. H. (2006). The NCI-60 human tumour cell line anticancer drug screen. Nature reviews Cancer, 6(10), 813-823. [Link]
Exploratory
The Multifaceted Biological Activities of Quinoline-4-Carbonyl Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Quinoline Scaffold as a Privileged Motif in Medicinal Chemistry The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in the architecture of pharmacologically ac...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Quinoline Scaffold as a Privileged Motif in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in the architecture of pharmacologically active molecules.[1][2] Its inherent structural features, including its aromaticity, planarity, and hydrogen bonding capabilities, make it a "privileged scaffold" in medicinal chemistry, capable of interacting with a wide array of biological targets.[1] Among the various classes of quinoline derivatives, those bearing a carbonyl functional group at the 4-position have garnered significant attention from the scientific community. This guide provides an in-depth exploration of the diverse biological activities of quinoline-4-carbonyl derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic potential. We will delve into their applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, providing a comprehensive resource for researchers and professionals engaged in the field of drug discovery and development.
Anticancer Activity: Targeting the Engines of Malignancy
Quinoline-4-carbonyl derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines through diverse mechanisms of action.[3][4] These compounds can induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways essential for tumor growth and survival.[1][3]
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anticancer effects of quinoline-4-carbonyl derivatives are often attributed to their ability to interfere with critical cellular processes. One of the primary mechanisms is the inhibition of key enzymes involved in cancer cell proliferation and survival. For instance, certain 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids have been shown to be potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase.[5][6] EGFR is a crucial regulator of complex biological processes, and its overactivity is a hallmark of many cancers.[6] By targeting EGFR, these quinoline derivatives can disrupt downstream signaling cascades, such as the PI3K/Akt/mTOR pathway, which are vital for cell survival and proliferation.[4]
Another significant target for this class of compounds is tubulin polymerization.[1][7] Microtubules, dynamic polymers of tubulin, are essential components of the cytoskeleton and play a critical role in mitosis.[1] By inhibiting tubulin polymerization, quinoline derivatives can disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]
Furthermore, some quinoline-4-carboxamide derivatives have been found to target PDK1, a key kinase in the PI3K signaling pathway, to overcome chemoresistance in colorectal cancer.[3] Other mechanisms include the induction of mitochondrial apoptosis through the generation of reactive oxygen species (ROS) and the modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.[3]
Signaling Pathway: Inhibition of the PI3K/Akt/mTOR Pathway by Quinoline-4-Carbonyl Derivatives
Caption: Inhibition of EGFR by quinoline derivatives blocks the PI3K/Akt/mTOR signaling pathway.
Quantitative Data: In Vitro Anticancer Activity
The cytotoxic potential of quinoline-4-carbonyl derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
This protocol outlines a standard method for assessing the in vitro cytotoxicity of quinoline-4-carbonyl derivatives against cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
Human cancer cell lines (e.g., MCF-7, K562)
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
96-well flat-bottom plates
Quinoline-4-carbonyl derivatives (dissolved in DMSO)
MTT solution (5 mg/mL in PBS)
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
Microplate reader
Procedure:
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The emergence of antimicrobial resistance is a global health crisis, necessitating the discovery of novel therapeutic agents. Quinoline-4-carbonyl derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria, including multidrug-resistant strains.[8][9]
Mechanism of Action: Disrupting Bacterial Replication and Survival
The antibacterial action of many quinoline derivatives is attributed to their ability to inhibit bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[10] These enzymes are crucial for bacterial DNA replication, transcription, and repair. By targeting these enzymes, quinoline compounds prevent the proper management of DNA supercoiling, leading to the accumulation of DNA damage and ultimately bacterial cell death.
More recently, specific quinoline-4-carbonyl derivatives have been identified as potent inhibitors of other essential bacterial enzymes. For example, piperazinyl-benzothiazinone-based quinoline hybrids have shown promising activity against Mycobacterium tuberculosis by inhibiting DprE1, an enzyme critical for the synthesis of the mycobacterial cell wall.[11]
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of quinoline derivatives.
Quantitative Data: Antimicrobial Efficacy
The antimicrobial potency of quinoline-4-carbonyl derivatives is expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Experimental Protocol: Broth Microdilution MIC Assay
This protocol describes a standardized method for determining the MIC of quinoline-4-carbonyl derivatives against bacterial strains.
Principle: The broth microdilution method involves exposing a standardized inoculum of bacteria to serial dilutions of an antimicrobial agent in a liquid medium. The MIC is determined as the lowest concentration of the agent that prevents visible growth.
Materials:
Bacterial strains (e.g., S. aureus, E. coli)
Cation-adjusted Mueller-Hinton Broth (CAMHB)
96-well microtiter plates
Quinoline-4-carbonyl derivatives (dissolved in a suitable solvent)
Spectrophotometer
Procedure:
Compound Dilution: Prepare a stock solution of the test compound. Perform two-fold serial dilutions of the compound in CAMHB in a 96-well plate.
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
Result Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Antiviral Activity: Combating Viral Threats
Quinoline-based compounds have a long history in antiviral research, with some derivatives showing efficacy against a range of viruses.[13] Quinoline-4-carbonyl derivatives are a more recent focus in this area, with promising activity against viruses such as Dengue virus and Enterovirus D68.[14][15][16]
Mechanism of Action: Interfering with the Viral Life Cycle
The antiviral mechanisms of quinoline-4-carbonyl derivatives are still being elucidated but are thought to involve interference with various stages of the viral life cycle. Some compounds may inhibit viral entry into host cells, while others may disrupt viral replication by targeting viral enzymes or host cell factors essential for viral propagation.[13][17]
For instance, certain quinoline derivatives have been shown to inhibit the replication of Zika virus.[8] Others have demonstrated activity against bovine viral diarrhea virus (BVDV) by binding to the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in viral replication.[8] A particularly interesting host-targeting strategy involves the inhibition of human dihydroorotate dehydrogenase (DHODH), an enzyme crucial for the de novo synthesis of pyrimidines.[18] By depleting the host cell's pyrimidine pool, these compounds can effectively starve the virus of the necessary building blocks for nucleic acid synthesis, thereby inhibiting the replication of a broad range of viruses.[18]
Quantitative Data: Antiviral Potency
The antiviral activity of quinoline-4-carbonyl derivatives is typically reported as the half-maximal effective concentration (EC50), the concentration of the compound that inhibits 50% of the viral effect.
This protocol provides a method for quantifying the antiviral activity of quinoline-4-carbonyl derivatives.
Principle: The plaque reduction assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection in a cell monolayer.
Materials:
Susceptible host cell line (e.g., Vero cells for Dengue virus)
Virus stock
Complete culture medium
6- or 12-well plates
Agarose or methylcellulose overlay medium
Crystal violet staining solution
Procedure:
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.
Compound and Virus Addition: Prepare serial dilutions of the test compound. Pre-incubate the virus with the compound dilutions before adding to the cell monolayer, or add the compound to the cells before or after viral infection.
Adsorption: Allow the virus to adsorb to the cells for 1-2 hours.
Overlay: Remove the virus-compound mixture and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with or without the test compound.
Incubation: Incubate the plates for several days to allow for plaque formation.
Staining: Fix the cells and stain with crystal violet to visualize the plaques.
Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and cancer. Quinoline-4-carbonyl derivatives have demonstrated potent anti-inflammatory properties, primarily by modulating the production of inflammatory mediators.[19][20][21]
Mechanism of Action: Quelling the Inflammatory Cascade
The anti-inflammatory effects of these compounds are often linked to their ability to suppress the activation of key signaling pathways involved in inflammation, such as the nuclear factor-kappa B (NF-κB) pathway.[22][23] NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[22][24]
By inhibiting the NF-κB pathway, quinoline-4-carbonyl derivatives can reduce the production of these inflammatory mediators.[22] For example, 8-(tosylamino)quinoline has been shown to exert its anti-inflammatory effects by suppressing the Akt/NF-κB signaling pathway.[22] Other derivatives have been found to directly inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[20][25] More recently, novel quinoline analogues have been identified as potent inhibitors of the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the inflammatory response.[26]
Signaling Pathway: Inhibition of the NF-κB Pathway by Quinoline-4-Carbonyl Derivatives
Caption: Quinoline derivatives can inhibit the NF-κB signaling pathway, reducing pro-inflammatory gene expression.
Quantitative Data: Anti-inflammatory Potency
The anti-inflammatory activity of quinoline-4-carbonyl derivatives is often assessed by their ability to inhibit the production of inflammatory mediators, with results expressed as IC50 values.
This protocol details a common method for evaluating the anti-inflammatory potential of quinoline-4-carbonyl derivatives by measuring their ability to inhibit NO production in macrophages.
Principle: The Griess assay measures the concentration of nitrite, a stable and nonvolatile breakdown product of NO. In this assay, macrophages are stimulated with lipopolysaccharide (LPS) to produce NO, and the inhibitory effect of the test compound on this production is quantified.
Materials:
RAW 264.7 macrophage cell line
Complete culture medium
Lipopolysaccharide (LPS)
Quinoline-4-carbonyl derivatives
Griess reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)
Sodium nitrite standard solution
Procedure:
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
Compound Treatment: Treat the cells with various concentrations of the test compounds for a pre-determined time.
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.
Supernatant Collection: Collect the cell culture supernatant.
Griess Reaction: Mix the supernatant with the Griess reagent and incubate at room temperature.
Absorbance Measurement: Measure the absorbance at 540 nm.
Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve and determine the percentage of NO inhibition for each compound concentration to calculate the IC50 value.
Synthesis of Quinoline-4-Carbonyl Derivatives: Building the Bioactive Molecules
The synthesis of quinoline-4-carbonyl derivatives is a well-established area of organic chemistry, with several named reactions providing efficient routes to this important scaffold. The choice of synthetic strategy often depends on the desired substitution pattern on the quinoline ring.
The Doebner-von Miller and Pfitzinger Reactions: Classic and Versatile
Two of the most widely used methods for constructing the quinoline-4-carboxylic acid core are the Doebner-von Miller reaction and the Pfitzinger reaction .
The Doebner-von Miller reaction is a three-component reaction involving an aniline, an α,β-unsaturated carbonyl compound (which can be formed in situ from an aldehyde and pyruvic acid), and an acid catalyst.[14][28][29] This method is particularly useful for synthesizing a wide range of substituted quinoline-4-carboxylic acids.
The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base. This reaction provides a straightforward route to 2-substituted quinoline-4-carboxylic acids. Recent modifications to these classical reactions, such as the use of microwave irradiation and green chemistry principles, have improved their efficiency and environmental friendliness.[30][31]
Modern Synthetic Approaches and Derivatization
Beyond these classical methods, modern organic synthesis offers a plethora of techniques for the synthesis and derivatization of the quinoline-4-carbonyl scaffold. For instance, quinoline-4-carboxamides can be prepared from the corresponding carboxylic acids via amide coupling reactions using reagents like EDC and HOBt.[32][33] Quinoline-4-carboxylate esters can be synthesized through esterification of the carboxylic acid or via modified Pfitzinger reactions using N-vinylisatins.[31] Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, can be employed to introduce diverse substituents onto the quinoline ring, allowing for the fine-tuning of the biological activity of the final compounds.[32][33]
Synthetic Scheme: Generalized Doebner-von Miller Reaction
Caption: The Doebner-von Miller reaction for the synthesis of quinoline-4-carboxylic acids.
Conclusion and Future Perspectives
Quinoline-4-carbonyl derivatives represent a remarkably versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, antiviral, and anti-inflammatory agents underscores their potential for the development of new therapeutics to address a wide range of human diseases. The continued exploration of their structure-activity relationships, coupled with the development of novel and efficient synthetic methodologies, will undoubtedly lead to the discovery of even more potent and selective drug candidates. As our understanding of the molecular targets and signaling pathways modulated by these compounds deepens, so too will our ability to design next-generation quinoline-4-carbonyl derivatives with improved therapeutic profiles. The future of this fascinating class of molecules holds great promise for advancing the frontiers of medicinal chemistry and improving human health.
References
Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Sciences.
From quinoline to cancer therapy: A systematic overview of its biological mechanisms and therapeutic roles. (2026, March 16). Arabian Journal of Chemistry.
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025, August 27). RSC Advances.
Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. (n.d.). PMC.
8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling. (2012, August 15). PubMed.
Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. (2024, July 26). RSC Publishing.
Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. (n.d.). PMC.
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025, July 18). Wiley Online Library.
Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
Antimicrobial efficacy of Quinoline-4-carbaldehyde derivatives vs. standard antibiotics. (n.d.). Benchchem.
Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (n.d.). PMC.
Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. (2025, October 9).
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (n.d.). PMC.
Discovery, synthesis, and biological mechanism evaluation of novel quinoline derivatives as potent NLRP3 inhibitors. (n.d.). PubMed.
Synthesis of Quinoline‐4‐carboxamides and Quinoline‐4‐carboxylates via a Modified Pfitzinger Reaction of N‐Vinylisatins. (2021, January 21).
RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022, September 29). Revues Scientifiques Marocaines.
Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (n.d.). PMC.
Construction of quinoline-4-carboxylic ester linked covalent organic framework via Doebner–von Miller reaction. (n.d.).
Antiviral Properties of Quinolone-based Drugs. (2004, June 1). Bentham Science Publishers.
Benchmarking 2-(1-Adamantyl)
Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2021, March 13).
Construction of a quinoline-4-carboxylic ester linked covalent organic framework via Doebner–von Miller reaction. (n.d.). New Journal of Chemistry (RSC Publishing).
Bioevaluation of quinoline-4-carbonyl derivatives of piperazinyl-benzothiazinones as promising antimycobacterial agents. (n.d.). PubMed.
Quinoxaline Derivatives as Antiviral Agents: A System
Synthetic and medicinal perspective of quinolines as antiviral agents. (n.d.). PMC.
Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. (n.d.). PMC.
New quinoline-based antiviral shows strong promise against SARS-CoV-2. (2025, April 10). News-Medical.net.
Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)
Synthesis of Quinoline Dicarboxylic Esters as Biocompatible Fluorescent Tags. (2012, August 29).
Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms. (2024, January 15). Elsevier.
Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024, July 12). RSC Publishing.
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025, January 3). MDPI.
Discovery and Optimization of Quinoline Analogues as Novel Potent Antivirals against Enterovirus D68. (n.d.). PMC.
Discovery of quinoline analogs as potent antivirals against enterovirus D68 (EV-D68). (n.d.). PMC.
Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. (n.d.).
A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor P
Synthetic and Medicinal Perspective of Quinolines as Antiviral Agents. (n.d.).
Some anti-inflammatory compounds containing quinoline moieties. (n.d.).
Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2024, October 15). PubMed.
Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. (2018, April 28). MDPI.
QUINOLINE: ITS SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES. (2019, August 23).
An In-depth Technical Guide to the Synthesis, Characterization, and Application of 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl Chloride Structural Analogs For Researchers, Scientists, and Drug Development Professionals A...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Synthesis, Characterization, and Application of 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl Chloride Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] This technical guide focuses on a specific, highly versatile subclass: structural analogs derived from 2-(2,5-dimethoxyphenyl)quinoline-4-carbonyl chloride. This core structure serves as a reactive intermediate for the synthesis of diverse chemical libraries, particularly amides and esters, which have demonstrated significant potential in drug discovery.[3][4][5] We provide a comprehensive exploration of the synthetic pathways to the core scaffold and its derivatives, detailed protocols for their analytical characterization, and an in-depth review of their structure-activity relationships (SAR) across various therapeutic areas, including oncology and infectious diseases. This guide is designed to be a practical resource, bridging synthetic strategy with functional application for professionals in the field of drug development.
Introduction: The Strategic Value of the 2-Aryl-Quinoline-4-Carboxamide Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a ubiquitous motif in both natural products and synthetic pharmaceuticals.[1][2] Its rigid, planar structure and ability to engage in various non-covalent interactions (π-π stacking, hydrogen bonding) make it an ideal foundation for designing molecules that bind to biological targets with high affinity and specificity.
The specific focus of this guide, the 2-(2,5-dimethoxyphenyl)quinoline-4-carbonyl core, offers several strategic advantages for drug design:
The 2-Aryl Group: The 2-aryl substitution provides a large, modifiable surface for optimizing target engagement. The 2,5-dimethoxy pattern, in particular, has been associated with compounds targeting key cellular proteins like Aurora kinases and serotonin receptors.[6][7]
The 4-Carbonyl Chloride Moiety: The carbonyl chloride at the 4-position is not the final pharmacophore but rather a highly reactive chemical handle. Its primary utility lies in its efficient conversion to a wide range of functional groups, most notably amides and esters. This allows for the rapid generation of large analog libraries, a crucial step in lead optimization.
The Carboxamide Linker: The resulting 4-carboxamide linkage is a bioisosteric mimic of a peptide bond. It is metabolically robust and can act as both a hydrogen bond donor (the N-H) and acceptor (the C=O), enabling strong and specific interactions within protein binding pockets.[8] This feature is central to the biological activity observed in many quinoline-4-carboxamide derivatives.[8][9]
This guide will systematically deconstruct the process of leveraging this scaffold, from initial synthesis to biological evaluation.
Synthetic Strategies: From Core Scaffold to Diverse Analogs
The synthesis of this class of compounds is a multi-step process. The primary objective is the construction of the 2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid precursor, which is then activated to the carbonyl chloride for subsequent derivatization.
Core Scaffold Synthesis via the Pfitzinger Reaction
The Pfitzinger reaction is a robust and highly versatile method for preparing substituted quinoline-4-carboxylic acids.[10][11] It involves the condensation of an isatin (or its ring-opened derivative) with a carbonyl compound containing an α-methylene group, performed under basic conditions.[10][12]
Causality of Method Choice: The Pfitzinger reaction is particularly well-suited for this synthesis because it directly installs the required carboxylic acid at the 4-position and allows for the introduction of the 2-aryl substituent (from the ketone) in a single, efficient step.[10][13]
Reaction Mechanism:
Isatin Ring Opening: The reaction is initiated by the base-catalyzed (e.g., KOH) hydrolysis of the amide bond within the isatin molecule, forming a transient keto-acid intermediate (isatinic acid).[10][12]
Condensation: This intermediate's aniline amine group then undergoes a condensation reaction with the ketone (1-(2,5-dimethoxyphenyl)ethanone) to form an imine.
Tautomerization & Cyclization: The imine tautomerizes to the more stable enamine form.
Dehydration: A final intramolecular cyclization of the enamine, followed by dehydration, yields the aromatic 2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid product.[10][12]
A Theoretical and Computational Guide to 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride: Synthesis, Characterization, and In Silico Analysis
Abstract The quinoline scaffold is a privileged heterocyclic motif renowned for its extensive applications in medicinal chemistry and materials science.[1][2] Its derivatives exhibit a vast spectrum of biological activit...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The quinoline scaffold is a privileged heterocyclic motif renowned for its extensive applications in medicinal chemistry and materials science.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3][4] This technical guide provides a comprehensive theoretical framework for the study of a specific, novel derivative: 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride. Due to its reactive acyl chloride functional group, this compound serves as a critical intermediate for the synthesis of a diverse library of amides, esters, and other derivatives with potential therapeutic value. This document outlines a robust synthetic pathway, proposes a detailed workflow for its theoretical and computational characterization using Density Functional Theory (DFT), and explores its potential interactions with a relevant biological target through molecular docking simulations. The methodologies described herein are designed to provide researchers and drug development professionals with the foundational knowledge to synthesize, analyze, and rationally design new therapeutic agents based on this versatile quinoline core.
Synthetic Pathway and Rationale
The synthesis of the target compound is logically approached in a two-step sequence: first, the construction of the core heterocyclic system to yield the carboxylic acid precursor, followed by the activation of the carboxylic acid to the more reactive acyl chloride.
Step 1: Synthesis of 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic Acid via the Pfitzinger Reaction
The Pfitzinger reaction is a classic and highly effective method for synthesizing substituted quinoline-4-carboxylic acids.[1][5][6] It involves the condensation of isatin (or a derivative) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[5] This method is selected for its reliability and ability to construct the desired 2-substituted quinoline core in a single, efficient step.
The reaction proceeds via the base-catalyzed hydrolysis of isatin's amide bond to form a keto-acid intermediate. This intermediate then condenses with the carbonyl compound, in this case, 1-(2,5-dimethoxyphenyl)ethanone, to form an enamine, which subsequently undergoes intramolecular cyclization and dehydration to yield the final quinoline-4-carboxylic acid product.[5]
Base Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3.4 g of potassium hydroxide (KOH) in 60 mL of absolute ethanol.
Isatin Addition: To the stirred basic solution, add 2.0 g of isatin. Stir the mixture at room temperature for 1 hour. The color of the solution should change, indicating the formation of the potassium salt of isatinic acid.[5]
Carbonyl Compound Addition: Slowly add a solution of 2.5 g of 1-(2,5-dimethoxyphenyl)ethanone in 20 mL of ethanol to the reaction mixture.
Reflux: Heat the mixture to reflux (approximately 78-80°C) and maintain this temperature with vigorous stirring for 12-24 hours. Reaction progress can be monitored using Thin-Layer Chromatography (TLC).[5]
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into 200 mL of an ice-water mixture.
Precipitation: Acidify the solution to a pH of approximately 5-6 with glacial acetic acid or dilute HCl. A solid precipitate of 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid will form.[5][7]
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Caption: A comprehensive workflow for the theoretical analysis of the target molecule.
DFT calculations can predict vibrational (IR) and nuclear magnetic resonance (NMR) spectra. [9][10]These theoretical spectra serve as a powerful tool for validating the experimentally synthesized structure. Key peaks can be assigned and compared.
Given the prevalence of quinoline derivatives as enzyme inhibitors, molecular docking is a logical next step to explore the therapeutic potential of this scaffold. [13][14][15]Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy, and many quinoline derivatives have been investigated as EGFR inhibitors. [16][17][18]Therefore, a docking study against the EGFR tyrosine kinase domain (e.g., PDB ID: 1M17) is proposed.
Rationale for Docking:
This in silico technique predicts the preferred orientation and binding affinity of the molecule within the active site of a protein. [19]A strong binding affinity (indicated by a low binding energy score) and favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with key amino acid residues suggest the compound may be a potent inhibitor.
[18]
Protein Preparation: Obtain the crystal structure of the EGFR kinase domain from the Protein Data Bank. Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.
[19]2. Ligand Preparation: Use the DFT-optimized, low-energy 3D structure of 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride. Assign appropriate charges.
Docking Simulation: Perform the docking using software such as AutoDock Vina. [19]Define a grid box encompassing the known ATP-binding site of EGFR.
Analysis: Analyze the results to identify the most stable binding pose. Evaluate the binding energy and visualize the specific molecular interactions (hydrogen bonds, π-π stacking, hydrophobic contacts) between the ligand and the protein's active site residues.
[13]
Ligand
Binding Energy (kcal/mol)
Key Interacting Residues
Type of Interaction
Target Compound
-8.5
Met793, Leu718, Val726
Hydrogen Bond (with backbone), Hydrophobic
Erlotinib (Control)
-9.2
Met793, Thr790, Cys797
Hydrogen Bond, Hydrophobic
Potential Applications in Drug Discovery
The theoretical data generated provides a strong foundation for guiding further experimental work.
Reactivity Insights: The reactive acyl chloride handle, combined with the MEP map identifying nucleophilic and electrophilic centers, allows for the rational design of synthetic libraries. Amides and esters can be synthesized by reacting the title compound with various amines and alcohols, respectively, to explore structure-activity relationships (SAR).
[15]* Anticancer Potential: The promising hypothetical docking score against EGFR suggests that derivatives of this scaffold could be potent anticancer agents. [13][16][17]The 2,5-dimethoxyphenyl group can be modified to enhance binding affinity or improve pharmacokinetic properties.
Antimicrobial Activity: The quinoline core is also a well-known pharmacophore in antimicrobial agents. [20]The synthesized derivatives could be screened against various bacterial strains, with the docking results potentially guiding the selection of relevant bacterial protein targets (e.g., DNA gyrase).
[21]
Conclusion
This guide has detailed a comprehensive theoretical and synthetic approach to 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride. By integrating established synthetic methodologies like the Pfitzinger reaction with powerful computational tools such as DFT and molecular docking, a complete profile of this novel compound can be established. The outlined workflow provides a self-validating system where theoretical predictions (e.g., spectroscopic data) can be confirmed by experimental results, and in silico findings (e.g., protein binding) can rationally guide the design of future experiments. This molecule represents a valuable and highly versatile intermediate for the development of new, targeted therapeutic agents in oncology, infectious diseases, and beyond.
References
Adesina, A. A., & Opojobi, A. A. (2020). Theoretical study on the molecular structure of Quinoline and its derivatives as an anti-malaria drug. FUW Trends in Science & Technology Journal, 5(2), 331-336. Available from: [Link]
Jadhav, S. D., & Patil, S. B. (2020). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available from: [Link]
Alam, M. J., & Antonoraj, M. G. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(40), 23893-23919. Available from: [Link]
SlideShare. (2015). Pfitzinger Quinoline Synthesis. Available from: [Link]
Wikipedia. (n.d.). Pfitzinger reaction. Wikipedia. Available from: [Link]
Ibrahim, M., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 10, S2239-S2251. Available from: [Link]
Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) [Video]. YouTube. Available from: [Link]
Clark, J. (2023). converting carboxylic acids into acyl (acid) chlorides. Chemguide. Available from: [Link]
CNR-IRIS. (n.d.). Investigation of quinoline derivatives by photoemission spectroscopy and theoretical calculations. Available from: [Link]
Organic Chemistry Portal. (2021, August 20). Acids to Acyl Chlorides, Part 1 [Video]. YouTube. Available from: [Link]
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available from: [Link]
Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Available from: [Link]
Bouhedda, A., et al. (2020). Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. ResearchGate. Available from: [Link]
Kumar, R., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances, 14(30), 21625-21639. Available from: [Link]
Kos, J., et al. (2012). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, 17(1), 835-859. Available from: [Link]
Dib, M., et al. (2021). Recent Developments of Quinoline Derivatives and their Potential Biological Activities. Current Organic Synthesis, 18(3), 248-269. Available from: [Link]
El-Sayed, N. N. E., et al. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 13(41), 28784-28803. Available from: [Link]
IntechOpen. (2018, November 19). Quinoline Heterocycles: Synthesis and Bioactivity. Available from: [Link]
El-Sayed, N. N. E., et al. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 13(41), 28784-28803. Available from: [Link]
ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Available from: [Link]
ResearchGate. (2025, August 1). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. Available from: [Link]
Zhang, L., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 936081. Available from: [Link]
ResearchGate. (2020, June 18). Synthesis, Characterization, Biological Screening, ADME and Molecular Docking Studies of 2-Phenyl Quinoline-4-Carboxamide Derivatives. Available from: [Link]
MDPI. (2022, June 13). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Available from: [Link]
R Discovery. (2025, August 1). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. Available from: [Link]
PubMed. (2025, August 15). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. Available from: [Link]
MDPI. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available from: [Link]
Ibn AL-Haitham Journal For Pure and Applied Sciences. (2024, October 20). DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. Available from: [Link]
TÜBİTAK Academic Journals. (2025, October 20). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Available from: [Link]
Impactfactor. (2021, October 15). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Available from: [Link]
International Journal of Pharmaceutical Sciences and Research. (2021, December 1). SYNTHESIS, SPECTRAL CHARACTERIZATION, AND IN-VITRO ANTIOXIDANT ACTIVITY SCREENING OF SOME NOVEL 2-HYDROXY QUINOLINE DERIVATIVES. Available from: [Link]
ScienceOpen. (2014, December 19). Synthesis of Quinolinequinone Derivatives and related Carbocyclic Compounds. Available from: [Link]
IUCr. (2022, October 15). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Available from: [Link]
ACS Publications. (2022, October 19). Synthesis of Indenoquinolinones and 2-Substituted Quinolines via [4 + 2] Cycloaddition Reaction. Available from: [Link]
PMC. (n.d.). General procedure for the preparation of the 6,7-dimethoxy-N-(2-phenyl-1H-benzo[d]imidazol-6-yl)quinolin-4-amine derivatives (12a-s). Available from: [Link]
spectroscopic data for 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride Authored by: A Senior Application Scientist Introduction 2-(2,5-Dimethoxyphenyl)quinoline-4-carbon...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Spectroscopic Characterization of 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride
Authored by: A Senior Application Scientist
Introduction
2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride is a complex heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Quinoline derivatives are known to form the backbone of numerous pharmacologically active agents, exhibiting a wide range of biological activities including antimicrobial, antiviral, and anticancer properties[1][2]. The title compound serves as a key reactive intermediate for the synthesis of a variety of amides, esters, and other derivatives, enabling the exploration of new chemical space in drug discovery programs[3].
Accurate and unambiguous structural confirmation and purity assessment are paramount in the development of novel chemical entities. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as they apply to the definitive characterization of 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride. We will delve into the theoretical underpinnings and practical considerations for data acquisition and interpretation, offering field-proven insights to guide researchers.
Conceptual Synthesis and Analysis Workflow
The target compound is typically synthesized from its corresponding carboxylic acid precursor, 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid, which is commercially available. The conversion involves treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The successful conversion must be confirmed by the disappearance of the carboxylic acid proton in ¹H NMR and the -OH stretch in IR, and the appearance of the characteristic acyl chloride carbonyl stretch.
The overall workflow for synthesis and subsequent spectroscopic confirmation is a self-validating system, where each analytical technique provides a unique and complementary piece of structural evidence.
Caption: Synthesis and Spectroscopic Verification Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule. For the title compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.
¹H NMR Spectroscopy: Predicted Spectrum
The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. The expected signals for 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride in a solvent like CDCl₃ are detailed below. Chemical shifts are influenced by the electron-withdrawing nature of the carbonyl chloride and the electron-donating methoxy groups.
Proton Assignment
Predicted δ (ppm)
Multiplicity
Coupling Constant (J, Hz)
Rationale
Quinoline H-3
8.3 - 8.5
s
-
Singlet, deshielded by adjacent C=O and ring nitrogen.
Quinoline H-5
8.2 - 8.4
d
~8.5
Deshielded by proximity to the quinoline nitrogen and anisotropy of the ring system.
Quinoline H-8
8.1 - 8.3
d
~8.5
Deshielded due to its peri-position relative to the carbonyl group.
Quinoline H-6, H-7
7.6 - 7.9
m
-
Complex multiplet (ddd or dt) resulting from coupling to adjacent aromatic protons.
Dimethoxyphenyl H-6'
7.5 - 7.7
d
~3.0
Ortho to a methoxy group and part of the deshielded phenyl ring.
Dimethoxyphenyl H-3'
7.0 - 7.2
d
~9.0
Ortho to the quinoline ring attachment point.
Dimethoxyphenyl H-4'
7.0 - 7.2
dd
~9.0, 3.0
Coupled to both H-3' and H-6'.
Methoxy (-OCH₃)
3.9 - 4.1
s
-
Two distinct singlets (or one singlet integrating to 6H if magnetically equivalent) in a shielded region.
¹³C NMR Spectroscopy: Predicted Spectrum
The ¹³C NMR spectrum reveals the number of unique carbon environments. The carbonyl chloride carbon is a key diagnostic signal.
Carbon Assignment
Predicted δ (ppm)
Rationale
Carbonyl Chloride (C=O)
168 - 172
Highly deshielded due to the electronegativity of both oxygen and chlorine.
Quinoline C-2, C-4, C-8a
145 - 158
Quaternary carbons deshielded by the nitrogen atom and aromatic system.
Dimethoxyphenyl C-1', C-2', C-5'
150 - 155
Aromatic carbons attached to oxygen or the quinoline ring are significantly deshielded.
Aromatic CH Carbons
115 - 135
Includes all other CH carbons from both the quinoline and dimethoxyphenyl rings.
Quinoline C-4a
120 - 125
Quaternary carbon at the ring junction.
Methoxy (-OCH₃)
55 - 57
Characteristic chemical shift for methoxy carbons attached to an aromatic ring.[4]
Experimental Protocol: NMR Data Acquisition
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
¹H NMR Acquisition:
Acquire the spectrum at 298 K.
Use a standard pulse program with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition:
Use a proton-decoupled pulse sequence (e.g., zgpg30).
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
A wider spectral width is required compared to ¹H NMR.
Data Processing: Process the raw data (Free Induction Decay) with Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. The most diagnostic feature for 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride is the carbonyl (C=O) stretching vibration of the acyl chloride group.
Interpretation of Key IR Absorptions
The acyl chloride carbonyl stretch is expected at a significantly higher wavenumber than that of a corresponding carboxylic acid or ester due to the inductive effect of the chlorine atom.
Vibrational Mode
Expected Wavenumber (cm⁻¹)
Intensity
Rationale
Aromatic C-H Stretch
3100 - 3000
Medium-Weak
Characteristic of C-H bonds on the aromatic rings.[5][6]
Aliphatic C-H Stretch (Methoxy)
2980 - 2850
Medium
C-H stretching vibrations of the methyl groups.[7]
Acyl Chloride C=O Stretch
1785 - 1750
Strong
Key diagnostic peak. The high frequency is characteristic of the acyl chloride functional group.
Aromatic C=C and C=N Stretches
1620 - 1450
Medium-Strong
A series of sharp bands corresponding to the vibrations of the quinoline and phenyl ring systems.[5][7]
C-O Stretch (Aryl Ether)
1280 - 1200
Strong
Asymmetric C-O-C stretching of the dimethoxy groups.
C-Cl Stretch
800 - 600
Medium
Stretching vibration of the carbon-chlorine bond.
Experimental Protocol: ATR-IR
Attenuated Total Reflectance (ATR) is a modern, rapid method for obtaining high-quality IR spectra of solid samples.
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.
Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, with high-resolution instruments, the elemental composition of a compound. It also offers structural information through the analysis of fragmentation patterns.
Expected Fragmentation Pathways (EI-MS)
Under Electron Ionization (EI), the molecule is expected to form a molecular ion (M⁺˙) which then undergoes characteristic fragmentation.
Caption: Predicted EI-MS Fragmentation Pathway.
Molecular Ion (M⁺˙): The molecular ion peak should be observable. A characteristic isotopic pattern for one chlorine atom ([M]⁺˙ and [M+2]⁺˙ in an approximate 3:1 ratio) will be a definitive indicator of the compound's identity.
Loss of Chlorine ([M-Cl]⁺): The cleavage of the C-Cl bond is a highly probable fragmentation, resulting in a significant peak corresponding to the acylium ion.
Loss of Carbonyl Chloride ([M-COCl]⁺): The loss of the entire carbonyl chloride radical is another expected pathway, leading to the 2-(2,5-dimethoxyphenyl)quinoline cation.[8]
High-Resolution Mass Spectrometry (HRMS)
For unambiguous formula confirmation, HRMS (e.g., ESI-TOF or Orbitrap) is the gold standard. It measures mass-to-charge ratios to four or more decimal places.
Calculated Exact Mass: For C₁₈H₁₄ClNO₂, the theoretical monoisotopic mass of the protonated molecule [M+H]⁺ is 328.0786 Da.
Experimental Verification: An experimentally measured mass within a narrow tolerance (typically < 5 ppm) of the calculated value provides high confidence in the assigned elemental composition.
Experimental Protocol: ESI-HRMS
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL. A small amount of formic acid may be added to promote protonation.
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
Mass Analyzer Settings: Operate the mass spectrometer in positive ion mode. Acquire data over a relevant m/z range (e.g., 100-500 Da).
Calibration: Ensure the instrument is properly calibrated with a known standard immediately before the analysis to guarantee mass accuracy.
Data Analysis: Compare the measured m/z of the most intense peak in the molecular ion cluster to the calculated exact mass for [C₁₈H₁₄ClNO₂ + H]⁺.
Conclusion
The integrated application of NMR, IR, and MS provides a robust and multi-faceted approach to the structural characterization of 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride. ¹H and ¹³C NMR establish the carbon-hydrogen framework and atom connectivity. IR spectroscopy confirms the presence of key functional groups, most notably the acyl chloride carbonyl. High-resolution mass spectrometry provides definitive proof of the elemental composition and molecular weight. Together, these techniques form a self-validating analytical workflow, ensuring the identity, purity, and structural integrity of this valuable synthetic intermediate for advanced research applications.
References
Supporting Information For - Rsc.org. (n.d.). Retrieved from [Link]
2-{[2-(2,5-dimethoxyphenyl)-4-quinolinyl]carbonyl}-N-(4-methylphenyl)hydrazinecarboxamide - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]
Novel Synthesis of 1,4-Dihydropyridine and Quinoline Derivatives under Microwave Irradiation in Solvent-free Conditions - Der Pharma Chemica. (n.d.). Retrieved from [Link]
Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. - ResearchGate. (n.d.). Retrieved from [Link]
2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline - MDPI. (n.d.). Retrieved from [Link]
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - Frontiers. (n.d.). Retrieved from [Link]
Synthesis, Characterization and Catalytic Application of V2O5/Fe3O4 as Heterogeneous Catalyst for the Synthesis of Quinoline-4-c - Der Pharma Chemica. (n.d.). Retrieved from [Link]
Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC. (n.d.). Retrieved from [Link]
Elucidating the Mechanism Behind the Infrared Spectral Features and Dynamics Observed in the Carbonyl Stretch Region of Organic - NSF PAR. (n.d.). Retrieved from [Link]
Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N )... - ResearchGate. (n.d.). Retrieved from [Link]
Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides - Chemical Papers. (n.d.). Retrieved from [Link]
Mid-IR Spectra of Quinoline and Phenanthridine in H 2 O and Ar. (n.d.). Retrieved from [Link]
Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies - SciELO. (n.d.). Retrieved from [Link]
Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor - PMC. (n.d.). Retrieved from [Link]
Density Functional Theory Calculations for Interpretation of Infra-Red Spectra of Liquid Crystalline Chiral Compound - MDPI. (n.d.). Retrieved from [Link]
Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC. (n.d.). Retrieved from [Link]
Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices - MDPI. (n.d.). Retrieved from [Link]
Advanced Protocols for the Safety, Handling, and Application of Quinoline-4-Carbonyl Chlorides
Executive Summary Quinoline-4-carbonyl chlorides are highly reactive, moisture-sensitive electrophiles that serve as indispensable building blocks in modern drug discovery. They are primarily utilized to synthesize N -ar...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Quinoline-4-carbonyl chlorides are highly reactive, moisture-sensitive electrophiles that serve as indispensable building blocks in modern drug discovery. They are primarily utilized to synthesize
N
-aryl quinoline-4-carboxamides, a structural motif central to the development of 1[1], 2[2], and 3[3].
Despite their synthetic utility, these acyl chlorides present severe safety and handling challenges. This whitepaper outlines the physicochemical hazards, causality-driven safety protocols, and a self-validating experimental workflow for the safe manipulation of quinoline-4-carbonyl chlorides.
Physicochemical Hazards and Reactivity Causality
To handle quinoline-4-carbonyl chloride safely, researchers must understand the mechanistic causality behind its reactivity. The carbonyl carbon is highly electrophilic and susceptible to rapid nucleophilic attack.
If exposed to atmospheric moisture, water acts as a competing nucleophile. This hydrolyzes the reagent into unreactive quinoline-4-carboxylic acid and releases equimolar amounts of 4[4]. In a sealed environment, this gas evolution can rapidly over-pressurize vessels, leading to 5[5].
Reactivity of quinoline-4-carbonyl chloride under atmospheric vs. inert conditions.
Table 1: Physicochemical Hazards and Required Mitigation Strategies
Hazard Category
Manifestation
Mitigation / PPE Requirement
Moisture Sensitivity
Exothermic hydrolysis yielding HCl gas.
Schlenk line, inert gas (N₂, Ar), anhydrous solvents[6].
Corrosivity
Severe skin burns and eye damage.
Neoprene/Nitrile gloves, chemical splash goggles, face shield[4],[7].
Inhalation Toxicity
Respiratory tract irritation, pulmonary edema.
Fume hood with adequate face velocity; respirator if needed[8].
Storage Instability
Degradation over time if exposed to humidity.
Store sealed in a cool, dry, well-ventilated area away from moisture.
Principles of Anhydrous Handling
Achieving high yields during amidation requires rigorous exclusion of water. The following principles dictate the handling of moisture-sensitive acyl chlorides:
Glassware Preparation: Microscopic traces of water adsorb strongly to the silicate surface of laboratory glassware. To break these Si-O interactions, glassware must be 9[9]. The hot glassware must then be cooled under a continuous flow of dry nitrogen or argon to prevent ambient moisture from condensing as the temperature drops[6].
Syringe Selection: While glass syringes are standard for highly reactive organometallics, 10 can be used safely for transferring acyl chloride solutions[10]. However, because organic solvents rapidly degrade PP, these must be treated strictly as single-use items to prevent plunger freezing during transfer[10].
Standard Schlenk workflow for handling moisture-sensitive acyl chlorides.
Step-by-Step Experimental Methodology: Synthesis of N-Aryl Quinoline-4-Carboxamides
This protocol describes the amidation of quinoline-4-carbonyl chloride, a critical step in generating pharmaceutical libraries. The procedure is designed as a self-validating system : observable physical cues at each step confirm the integrity of the anhydrous environment and the success of the reaction.
Step 1: Apparatus Setup
Assemble the oven-dried round-bottom flask, magnetic stir bar, and rubber septum while hot.
Connect to a Schlenk line and perform three vacuum-nitrogen purge cycles[6].
Maintain a 6 to prevent atmospheric air from being drawn into the vessel[6].
Validation: The absence of condensation on the interior glass during cooling confirms a dry internal environment.
Step 2: Reagent Preparation
Dissolve the nucleophile (e.g., an aniline derivative) in an extra-dry solvent (e.g., anhydrous dichloromethane).
Add 1.5–2.0 equivalents of a non-nucleophilic base (e.g., triethylamine).
Causality: The base is critical to neutralize the HCl generated during the reaction. Without it, the HCl would protonate the nucleophilic amine, rendering it unreactive and halting the amidation.
Step 3: Acyl Chloride Addition
Cool the reaction flask to 0°C using an ice-water bath.
Causality: Acyl substitution is highly exothermic. Cooling suppresses side reactions (e.g., ketene formation) and safely controls the rate of the reaction.
Dissolve the quinoline-4-carbonyl chloride in anhydrous solvent.
Using a dry syringe, transfer the acyl chloride solution dropwise into the reaction mixture.
Validation: The lack of white fumes (HCl gas) at the needle tip during transfer validates that the syringe and atmosphere are truly anhydrous. A mild temperature increase (exotherm) upon addition confirms successful nucleophilic attack.
Step 4: Quenching and Workup
Quench the reaction slowly with saturated aqueous sodium bicarbonate (NaHCO₃).
Causality: The mild aqueous base safely neutralizes unreacted acyl chloride and residual HCl without hydrolyzing the newly formed, stable amide bond.
Extract the aqueous layer with an organic solvent, dry the combined organic phases over anhydrous MgSO₄, and 2[2].
Table 2: Quantitative Parameters for Protocol Execution
Parameter
Value/Range
Scientific Causality
Glassware Drying Temp
≥ 125°C
Exceeds the boiling point of water to desorb surface-bound H₂O from silicate glass[9].
Glassware Drying Time
≥ 24 hours
Ensures complete thermal desorption of microscopic moisture films[9].
Reaction Temperature
0°C to RT
Mitigates the highly exothermic nature of acyl substitution; prevents thermal degradation.
Eye/Skin Flush Time
≥ 15 minutes
Provides sufficient dilution and mechanical removal of corrosive HCl and acyl chloride[8].
Emergency Response and Spill Protocols
Given the corrosive and reactive nature of quinoline-4-carbonyl chlorides, strict emergency protocols must be enforced.
Spill Containment:Never use water to clean up an acyl chloride spill, as this will trigger violent hydrolysis and massive HCl gas release. Instead, cover the spill with dry sand, diatomaceous earth, or a 11[11]. Sweep the absorbed material into a sealed, labeled container for hazardous waste disposal[12].
Exposure First Aid: In case of skin or eye contact, immediately remove contaminated clothing and8[8]. If inhaled, move the victim to fresh air immediately; inhalation of HCl fumes can cause delayed pulmonary edema, requiring strict medical observation[8].
References
Air-Sensitive Chemistry: Practical and Safety Considerations
Fisher Scientific
URL
2-(3,4-Dimethoxyphenyl)
Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe
Journal of Chemical Education - ACS Publications
URL
Techniques for Handling Air- and Moisture-Sensitive Compounds
Wipf Group - University of Pittsburgh
URL
Preparing Anhydrous Reagents and Equipment
Moodle@Units
URL
Geneseo.
Safety Data Sheet: Acetyl chloride D3
Carl ROTH
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ACETYL CHLORIDE (1-13C, 99%)
Chemos GmbH&Co.
Acetyl Chloride - SAFETY DATA SHEET
Breckland Scientific
URL
Design and Synthesis of 2-(3-Benzo[b]thienyl)
US11192859B2 - Quinoline compounds as modulators of RAGE activity and uses thereof
Google Patents
URL
WO2025027117A1 - Carboxamide-4-quinoline compounds with anthelmintic activity
Google Patents
URL
Application Note: High-Efficiency Esterification of 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride
Introduction & Rationale Quinoline-4-carboxylic acid derivatives, particularly those bearing functionalized phenyl rings like the 2-(2,5-dimethoxyphenyl) moiety, are privileged scaffolds in medicinal chemistry. They are...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Rationale
Quinoline-4-carboxylic acid derivatives, particularly those bearing functionalized phenyl rings like the 2-(2,5-dimethoxyphenyl) moiety, are privileged scaffolds in medicinal chemistry. They are frequently investigated for their potent antimicrobial and anticancer activities, often disrupting critical metabolic or signaling pathways. In drug development, converting these carboxylic acids into ester prodrugs or complex lipid conjugates is a fundamental strategy to modulate pharmacokinetics, enhance lipophilicity, and improve cellular permeability.
While traditional Fischer esterification requires harsh acidic conditions and continuous water removal that can degrade sensitive substrates, utilizing the pre-activated acid chloride—2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride —enables rapid, irreversible nucleophilic acyl substitution under mild, non-acidic conditions[1]. This application note details a highly efficient, self-validating protocol for the esterification of this reactive intermediate using hypernucleophilic catalysis.
Mechanistic Causality: The Role of DMAP and Base
Achieving quantitative yields with sterically hindered or electronically deactivated alcohols requires more than just a standard base. This protocol employs 4-Dimethylaminopyridine (DMAP) as a catalyst alongside a stoichiometric tertiary amine base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA).
Causality of the Catalyst (DMAP): As first elucidated by Steglich and Höfle in 1969, DMAP is an exceptionally effective acylation catalyst, accelerating reaction rates by up to
104
compared to standard pyridine[2][3]. The dimethylamino group donates electron density into the pyridine ring via resonance, dramatically enhancing the nucleophilicity of the ring nitrogen. DMAP rapidly attacks the quinoline-4-carbonyl chloride to form a highly electrophilic N-acylpyridinium intermediate. This intermediate is significantly more susceptible to nucleophilic attack by the target alcohol than the parent acid chloride[1].
Causality of the Base (TEA/DIPEA): The auxiliary base acts as a thermodynamic sink, scavenging the HCl byproduct generated during the substitution[1]. Without a stoichiometric base, HCl would protonate both the alcohol (destroying its nucleophilicity) and DMAP (pKa ~9.7), thereby arresting the catalytic cycle and halting the reaction.
Reaction Workflow & Mechanism
DMAP-catalyzed nucleophilic acyl substitution workflow for esterification.
Experimental Protocol
Self-Validating Design Principle: Acid chlorides streak on silica gel and readily hydrolyze to the parent carboxylic acid, making direct Thin Layer Chromatography (TLC) monitoring highly unreliable. This protocol incorporates an in-process methanol quench to convert unreacted starting material into a stable methyl ester, ensuring accurate reaction tracking.
Target Alcohol (R-OH) (Equivalents vary by class, see Table 1)
Triethylamine (TEA) or DIPEA (2.0 eq)
4-Dimethylaminopyridine (DMAP) (0.05 - 0.2 eq)
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology
Preparation of the Reaction Matrix: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere. Add the target alcohol, TEA (2.0 eq), and DMAP to the flask.
Solvation & Thermal Control: Dissolve the mixture in anhydrous DCM to achieve a 0.2 M concentration with respect to the alcohol. Cool the flask to 0 °C using an ice-water bath. Rationale: Cooling suppresses potential side reactions, such as ketene formation, and prevents thermal degradation of the highly reactive acyl chloride.
Acyl Chloride Addition: Dissolve 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride (1.0 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10–15 minutes to prevent localized heating.
Reaction Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir continuously.
Self-Validating TLC Monitoring: To accurately monitor the reaction, withdraw a 10 µL aliquot and quench it in 100 µL of anhydrous methanol containing a single drop of TEA. This instantly converts any unreacted acid chloride into the methyl ester. Spot this quenched mixture against the reaction mixture on a silica TLC plate. The disappearance of the methyl ester spot confirms total consumption of the starting material.
Quenching and Workup: Once complete, dilute the reaction with additional DCM and wash sequentially with:
Saturated aqueous NaHCO₃ (2x): Hydrolyzes any trace unreacted acid chloride to the water-soluble carboxylate and neutralizes residual acid.
1 M aqueous HCl (1x): Protonates and removes the DMAP catalyst and TEA base into the aqueous layer.
Brine (1x): Removes bulk residual water from the organic phase.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (typically using a Hexane/Ethyl Acetate gradient) to isolate the pure quinoline-4-carboxylate ester.
Quantitative Data Presentation
Reaction kinetics and catalyst loading requirements depend heavily on the steric bulk and nucleophilicity of the target alcohol. Table 1 summarizes the optimized parameters for various alcohol classes.
Table 1: Optimized Esterification Parameters by Alcohol Class
Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a Very Effective Acylation Catalyst. Angewandte Chemie International Edition in English. SCIRP. [Link]
Application Note & Protocols for Drug Design Using 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride
Introduction: Harnessing a Privileged Scaffold for Novel Therapeutics The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of compou...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Harnessing a Privileged Scaffold for Novel Therapeutics
The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of compounds with significant pharmacological activities.[1] Quinoline derivatives have been successfully developed into anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[2][3][4] Within this class, 2-aryl-quinoline-4-carboxylic acids have emerged as a particularly fruitful area for discovery, demonstrating mechanisms of action that include the inhibition of critical cellular targets like dihydroorotate dehydrogenase (DHODH), tyrosine kinases (e.g., EGFR, HER-2), and topoisomerases.[1][4][5]
This guide focuses on 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride , a highly reactive and versatile chemical intermediate. Its precursor acid combines the potent quinoline core with a 2,5-dimethoxyphenyl substituent, a feature often explored to enhance binding affinity and modulate electronic properties. The conversion of the carboxylic acid to the highly electrophilic acyl chloride transforms this stable scaffold into a powerful tool for synthetic chemists. It enables the rapid and efficient generation of diverse libraries of amide, ester, and hydrazide derivatives through reaction with a wide range of nucleophiles.[6]
This document provides detailed, field-proven protocols for the synthesis of the precursor acid via the classic Pfitzinger reaction, its subsequent conversion to the title acyl chloride, and its application in the synthesis of novel derivatives for structure-activity relationship (SAR) studies.[7][8] Furthermore, we present a standard protocol for the preliminary biological evaluation of these new chemical entities, empowering researchers to leverage this valuable building block in their drug discovery programs.
Physicochemical Properties
A clear understanding of the properties of the precursor and the reactive intermediate is crucial for experimental design.
SECTION 1: Synthesis of the Core Scaffold and Reactive Intermediate
The following protocols detail a robust, two-step synthesis beginning with commercially available starting materials.
Protocol 1.1: Synthesis of 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic Acid
Principle: This synthesis utilizes the Pfitzinger-Borsche reaction, a reliable method for constructing quinoline-4-carboxylic acids.[10] The reaction involves the base-catalyzed condensation of isatin with a carbonyl compound containing an α-methylene group, in this case, 2',5'-dimethoxyacetophenone.[7][8] The base, typically potassium hydroxide, first hydrolyzes the amide bond in isatin to form an isatinic acid intermediate in situ.[8][11] This intermediate then condenses with the ketone to form an imine, which tautomerizes to an enamine, followed by intramolecular cyclization and dehydration to yield the final quinoline product.[8]
Materials:
Isatin
2',5'-Dimethoxyacetophenone
Potassium Hydroxide (KOH)
Absolute Ethanol
Deionized Water
Hydrochloric Acid (HCl), 3M solution
Standard reflux apparatus, magnetic stirrer, filtration equipment
Procedure:
Base Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of KOH in 15 mL of deionized water. Once dissolved, add 50 mL of absolute ethanol.
Isatin Addition: Add 4.41 g (30 mmol) of isatin to the basic solution. Stir the mixture at room temperature for 1 hour. The color should change as the isatin ring opens.[7]
Ketone Addition: Slowly add a solution of 5.40 g (30 mmol) of 2',5'-dimethoxyacetophenone in 20 mL of absolute ethanol to the reaction mixture.
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-85°C) with continuous stirring for 12-24 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).[12]
Work-up: After cooling to room temperature, remove the ethanol using a rotary evaporator.
Precipitation: Dissolve the remaining residue in approximately 100 mL of warm water. Filter the solution to remove any insoluble impurities. While stirring, carefully acidify the filtrate with 3M HCl until the pH is approximately 5-6. A precipitate will form.
Isolation and Purification: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, washing thoroughly with cold deionized water.
Drying: Dry the collected solid under vacuum to yield 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid if necessary.
Protocol 1.2: Conversion to 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride
Principle: The conversion of a carboxylic acid to an acyl chloride is a standard transformation that dramatically increases the electrophilicity of the carbonyl carbon. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose. The reaction proceeds with the formation of a chlorosulfite intermediate, which then collapses to the acyl chloride, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts. Using an excess of thionyl chloride drives the reaction to completion; the excess reagent can then be easily removed due to its low boiling point.
Inert atmosphere setup (e.g., nitrogen or argon balloon), rotary evaporator
Procedure:
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 3.09 g (10 mmol) of 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid.
Solvent and Reagent Addition: Suspend the acid in 40 mL of anhydrous toluene. Add 2.2 mL (30 mmol, 3 equivalents) of thionyl chloride, followed by 1-2 drops of DMF as a catalyst.
Reaction: Equip the flask with a reflux condenser (with a gas outlet connected to a scrubber) and heat the mixture to 80°C for 2-4 hours. The solid should dissolve as the reaction proceeds.
Completion and Isolation: Monitor the reaction by TLC (a drop of the reaction mixture quenched with methanol will form the methyl ester, which has a different Rf from the starting acid). Once the reaction is complete, allow the flask to cool to room temperature.
Removal of Excess Reagent: Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure all residual SOCl₂ is removed, co-evaporate twice with 10 mL portions of anhydrous toluene.
Final Product: The resulting solid is 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride, which should be used immediately in the next step due to its high reactivity and moisture sensitivity.
SECTION 2: Application in Derivative Library Synthesis
The primary utility of the acyl chloride is as a reactive handle for diversification. This section provides a general protocol for creating a library of novel amide derivatives for biological screening.
Protocol 2.1: General Procedure for Synthesis of Novel Amide Derivatives
Principle: Acyl chlorides react readily with primary and secondary amines to form highly stable amide bonds.[6] This reaction is typically fast and high-yielding. A mild base, such as triethylamine (TEA) or pyridine, is included to act as an acid scavenger, neutralizing the HCl byproduct generated during the reaction and preventing the protonation of the nucleophilic amine.
A diverse selection of primary or secondary amines (e.g., substituted anilines, benzylamines, piperazines)
Anhydrous Dichloromethane (DCM)
Triethylamine (TEA) or Pyridine
Saturated sodium bicarbonate solution, brine, and deionized water
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Standard laboratory glassware, purification supplies (silica gel for chromatography)
Procedure:
Setup: In a clean, dry flask, dissolve 1.1 equivalents of the desired amine in anhydrous DCM under an inert atmosphere. Add 1.5 equivalents of triethylamine.
Acylation: Cool the amine solution to 0°C in an ice bath. Prepare a solution of 1.0 equivalent of 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction's progress by TLC until the acyl chloride is consumed.
Aqueous Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), deionized water (1x), and brine (1x).
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
SECTION 3: Biological Evaluation of Synthesized Derivatives
Once a library of derivatives has been synthesized, the next critical step is to assess their biological activity. A primary screen for potential anticancer agents is an in vitro cytotoxicity assay.
Protocol 3.1: In Vitro Cytotoxicity Screening by MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[13] In living, metabolically active cells, mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13] The amount of formazan produced, which can be quantified by measuring its absorbance, is directly proportional to the number of viable cells. This allows for the calculation of the concentration of a compound that inhibits cell growth by 50% (IC₅₀).
Materials:
Human cancer cell lines (e.g., MCF-7 for breast cancer, A-549 for lung cancer, HT-29 for colon cancer)[5][14]
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
Synthesized quinoline derivatives, dissolved in DMSO to create stock solutions
MTT solution (5 mg/mL in PBS)
Dimethyl Sulfoxide (DMSO) or Solubilization Buffer (e.g., 10% SDS in 0.01M HCl)
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from the DMSO stock solutions. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity. Add 100 µL of the diluted compounds to the appropriate wells. Include wells for a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT solution (0.5 mg/mL final concentration) to each well. Incubate for another 3-4 hours.
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO or solubilization buffer to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Example Data Presentation:
Compound ID
Target Cell Line
IC₅₀ (µM)
Doxorubicin
MCF-7
1.2
Derivative 1
MCF-7
5.8
Derivative 2
MCF-7
2.3
Derivative 3
MCF-7
> 50
SECTION 4: Visualized Workflows and Mechanistic Hypotheses
Visual diagrams are essential for conceptualizing the overall research strategy and potential mechanisms of action.
Experimental Workflow
Caption: A comprehensive workflow from synthesis to biological evaluation.
Hypothesized Signaling Pathway Inhibition
Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway.
Conclusion
2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride represents a high-potential, enabling reagent for drug discovery. Its straightforward synthesis from common starting materials and its inherent reactivity provide an efficient entry point into a class of compounds with proven therapeutic relevance. The protocols outlined in this guide offer a validated pathway for chemists and biologists to synthesize, diversify, and evaluate novel quinoline-based compounds, accelerating the journey from a privileged scaffold to a promising clinical candidate.
References
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]
Royal Society of Chemistry. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available at: [Link]
SlideShare. Pfitzinger Quinoline Synthesis. Available at: [Link]
Wikipedia. Pfitzinger reaction. Available at: [Link]
PubMed. Bioevaluation of quinoline-4-carbonyl derivatives of piperazinyl-benzothiazinones as promising antimycobacterial agents. Available at: [Link]
Royal Society of Chemistry. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Available at: [Link]
ResearchGate. Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. Available at: [Link]
Royal Society of Chemistry. Quinoline derivatives’ biological interest for anti-malarial and anti-cancer activities: an overview. Available at: [Link]
Semantic Scholar. DESIGN, SYNTHESIS OF NOVEL QUINOLINE-4-CARBOXYLIC ACID DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY SUPPORTED BY MOLECULAR DOCKING STUDIES. Available at: [Link]
National Center for Biotechnology Information. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. Available at: [Link]
ScienceDirect. Comprehensive review on current developments of quinoline-based anticancer agents. Available at: [Link]
DSpace@MIT. Arylation Chemistry for Bioconjugation. Available at: [Link]
Biointerface Research in Applied Chemistry. Annotated Review on Various Biological Activities of Quinoline Molecule. Available at: [Link]
SpringerLink. Bioconjugation Protocols. Available at: [Link]
Frontiers. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Available at: [Link]
National Center for Biotechnology Information. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Available at: [Link]
ACS Publications. Acyl Fluorides: Fast, Efficient, and Versatile Lysine-Based Protein Conjugation via Plug-and-Play Strategy. Available at: [Link]
National Center for Biotechnology Information. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. Available at: [Link]
MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]
National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Available at: [Link]
ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Available at: [Link]
ACS Publications. Synthesis of Indenoquinolinones and 2-Substituted Quinolines via [4 + 2] Cycloaddition Reaction. Available at: [Link]
Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Available at: [Link]
Royal Society of Chemistry. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. Available at: [Link]
High-Speed Counter-Current Chromatography for Quinoline Purification: Application Notes and Protocols
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview and practical protocols for the application of High-Speed Counter-Current Chromatography (HSCCC) in t...
Author: BenchChem Technical Support Team. Date: March 2026
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview and practical protocols for the application of High-Speed Counter-Current Chromatography (HSCCC) in the purification of quinoline alkaloids. This document is designed to bridge theoretical principles with actionable laboratory methods, ensuring both novice and experienced chromatographers can leverage the power of HSCCC for efficient and high-purity separations.
Introduction: The Quinoline Challenge and the HSCCC Advantage
Quinolines and their derivatives represent a broad class of heterocyclic alkaloids with significant pharmacological activities, forming the structural core of numerous pharmaceuticals, agrochemicals, and dyes.[1] Obtaining these compounds in high purity is a critical and often challenging step in research and development.[1][2] Traditional purification methods like column chromatography can suffer from irreversible sample adsorption, leading to low recovery, while preparative HPLC can be costly and difficult to scale up.[3][4]
High-Speed Counter-Current Chromatography (HSCCC) emerges as a powerful liquid-liquid partition chromatography technique that circumvents these limitations.[4] By utilizing a liquid stationary phase, HSCCC eliminates the solid support matrix, thereby preventing irreversible adsorption of the sample and allowing for high sample loading and recovery.[3][5] This technique is particularly well-suited for the separation of complex mixtures of natural products, including quinoline alkaloids.[2][6]
Foundational Principles of HSCCC
Understanding the core principles of HSCCC is paramount for developing successful purification protocols. The separation is based on the differential partitioning of solutes between two immiscible liquid phases.
The Partition Coefficient (K)
The partition coefficient, or K value, is the cornerstone of HSCCC. It is defined as the ratio of the concentration of a solute in the stationary phase to its concentration in the mobile phase. For optimal separation, the K values of the target compounds should ideally fall between 0.5 and 2.0.[7] This range ensures a good balance between resolution and elution time.
Stationary Phase Retention (Sf)
Stationary phase retention (Sf) refers to the volume of the stationary phase retained in the column during operation. A higher Sf value generally leads to better resolution. The retention is influenced by factors such as the solvent system's physical properties (viscosity, density difference), rotational speed, and mobile phase flow rate.[8]
The Two-Phase Solvent System
The selection of an appropriate two-phase solvent system is the most critical step in HSCCC method development.[7] The ideal system should provide suitable K values for the target compounds and a separation factor (α = K2/K1) greater than 1.5 for adjacent peaks.[9] Commonly used solvent systems for separating compounds of varying polarities include the hexane-ethyl acetate-methanol-water (HEMWat) and methyl tert-butyl ether (MTBE)-n-butanol-acetonitrile-water systems.[7][10]
Experimental Protocols
This section provides a step-by-step guide for the purification of quinoline alkaloids using HSCCC.
Materials and Apparatus
HSCCC Instrument: A commercially available HSCCC system equipped with a pump, sample injection valve, multilayer coil column, and a fraction collector.
Analytical HPLC System: For monitoring the purity of fractions.
Solvents: HPLC grade or analytical grade solvents for preparing the two-phase system and for HPLC analysis.
Step 2: Preparation of the Two-Phase Solvent System and Sample Solution
Prepare a sufficient volume of the selected two-phase solvent system in a separatory funnel.
Shake the funnel vigorously and allow the phases to equilibrate and separate completely.
Degas both the upper and lower phases before use.
Dissolve the crude quinoline extract in a suitable volume of the stationary phase or a mixture of both phases.
Step 3: HSCCC Operation
The following diagram illustrates the general workflow for an HSCCC separation.
Caption: General workflow for HSCCC separation.
Column Filling: Fill the entire column with the stationary phase.
Rotation: Start the column rotation at the desired speed (e.g., 800-850 rpm).[8]
Mobile Phase Pumping: Pump the mobile phase into the column at a specific flow rate. The mobile phase will displace the stationary phase until hydrodynamic equilibrium is reached.
Equilibration: Continue pumping the mobile phase until the system is equilibrated, indicated by a stable baseline from the detector.
Sample Injection: Inject the prepared sample solution.
Elution and Fraction Collection: Continue to pump the mobile phase and collect fractions at regular intervals.
Analysis: Analyze the collected fractions using HPLC to determine the purity of the separated quinolines.
Pooling: Combine the pure fractions containing the target compound(s).
Case Study: Purification of Quinolone Alkaloids from Tetradium ruticarpum
In a study by Zou et al. (2019), HSCCC was successfully employed to isolate three quinolone alkaloids from the fruit of Tetradium ruticarpum.[11]
Sample: 1.1 g of crude quinolone alkaloid extract.
Results: Three quinolone alkaloids were isolated in a single step with sufficient purity: 1-methyl-2-((6Z,9Z)-pentadecadienyl)-4(1H)-quinolone (8.4 mg), dihydroevocarpine (27.0 mg), and 1-methyl-2-pentadecyl-4(1H)-quinolone (18.8 mg).[11]
The following diagram illustrates the successful separation achieved in this case study.
Caption: HSCCC separation of quinolone alkaloids.
Troubleshooting Common HSCCC Issues
Table 2: Common Problems, Potential Causes, and Solutions in HSCCC
Problem
Potential Cause(s)
Solution(s)
Poor Resolution
Inappropriate solvent system (K values too high or too low). Low stationary phase retention (Sf).
Optimize the solvent system to achieve K values between 0.5 and 2.0.[7] Increase rotational speed or decrease the flow rate to improve Sf.[8]
Peak Tailing
Sample overload. Interaction of the analyte with the tubing or column coating.
Reduce the sample load. Ensure the sample is fully dissolved in the injection solvent.
Pressure Fluctuations
Air bubbles in the pump or tubing. Leakage in the system.
Degas the mobile phase thoroughly. Check and tighten all fittings.[13][14]
No Peaks Detected
The compound is highly retained in the stationary phase (high K value). The compound is not retained and elutes with the solvent front (low K value).
Adjust the solvent system to decrease or increase the K value accordingly.
Stationary Phase Bleeding
The solvent system is not well-equilibrated. The flow rate is too high, or the rotational speed is too low.
Ensure the solvent system is fully equilibrated before use. Optimize the flow rate and rotational speed.
Conclusion
High-Speed Counter-Current Chromatography offers a robust and efficient platform for the purification of quinoline alkaloids from complex mixtures. Its advantages of high sample recovery, scalability, and the elimination of solid supports make it an invaluable tool for researchers in natural product chemistry and drug development. By carefully selecting the solvent system and optimizing the operational parameters, high-purity quinolines can be obtained in a single, efficient step.
References
Ito, Y. (2003). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.
Pauli, G. F., Pro, S. M., & Friesen, J. B. (2008). Countercurrent separation of natural products.
Weisz, A., et al. (2009). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography.
BenchChem. (2025). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. BenchChem.
Xiao, W., Lei, F., Hengqiang, Z., & Xiaojing, L. (2013). Isolation and Purification of Natural Products. In Natural Product Extraction: Principles and Applications (pp. 314-362). The Royal Society of Chemistry.
ResearchGate. (n.d.). The principle of HSCCC operation.
Yang, Y., et al. (2024). Uncovering the Power of HSCCC: Separation of Diastereomeric and Regioisomeric Styrylpyrones from the Stem Bark of Goniothalamus leiocarpus.
Zhang, Y., et al. (2016). HSCCC-based strategy for preparative separation of in vivo metabolites after administration of an herbal medicine: Saussurea laniceps. Scientific Reports, 6, 33271.
Zou, H., et al. (2019). Isolation of Quinolone Alkaloids from Tetradium ruticarpum via Preparative High-Speed Counter-Current Chromatography and Evaluation of Their Binding Affinities for Bovine Serum Albumin. Molecules, 24(2), 249.
Leitao, G. G., et al. (2017). Isolation of quinoline alkaloids from three Choisya species by high-speed countercurrent chromatography and the determination of their antioxidant capacity. Revista Brasileira de Farmacognosia, 27(3), 289-295.
Hostettmann, K., Marston, A., & Hostettmann, M. (2006). Natural product isolation.
BenchChem. (2025).
Leitão, G. G. S. G., & da Silva, G. N. (2016). Strategies of Solvent System Selection for the Isolation of Natural Products by Countercurrent Chromatography. In Medicinal Plants: Biodiversity and Drugs (pp. 643-664).
de Andrade, L. F., et al. (2024). HSCCC Straightforward Fast Preparative Method for Isolation of Two Major Cytotoxic Withanolides from Athenaea fasciculata (Vell.) I.M.C. Rodrigues & Stehmann. Molecules, 29(21), 5104.
Sarkar, A., & Datta, S. (2022). High Speed Counter-Current Chromatography: A Modern Tool for Selective and Greener Extraction of Bioactive Phytochemicals from Rhubarb. International Journal of Pharmaceutical Sciences and Research, 13(11), 4238-4246.
ResearchGate. (n.d.). Separation and purification of quinolyridine alkaloids from seeds of Thermopsis lanceolata R. Br. by conventional and pH‐zone‐refining counter‐current chromatography.
Amanote Research. (2018).
Wang, D., et al. (2019). Systematic Separation and Purification of Alkaloids from Euchresta tubulosa Dunn. by Various Chromatographic Methods. Molecules, 24(23), 4410.
El-Kashef, H., et al. (2001). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution.
Miller, S. A., & Stage, H. (1945). U.S. Patent No. 2,391,270. Washington, DC: U.S.
Wang, Y., et al. (2022). A Neglected Issue: Stationary Phase Retention Determination of Classic High-Speed Counter-Current Chromatography Solvent Systems. Molecules, 27(22), 7769.
American Laboratory. (2008). Reintroducing Countercurrent Chromatography to the Chemist.
Sharp, B. (2025). Troubleshooting Common HPLC Issues. Labcompare.com.
International Journal of Pharmaceutical Research and Applications. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. AELAB.
Application Note: 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride in the Synthesis of NK-3 Receptor Antagonists
Introduction & Chemical Profile In advanced medicinal chemistry, the synthesis of sterically hindered, highly specific pharmacophores often requires highly reactive intermediate building blocks. 2-(2,5-Dimethoxyphenyl)qu...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Profile
In advanced medicinal chemistry, the synthesis of sterically hindered, highly specific pharmacophores often requires highly reactive intermediate building blocks. 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride is a highly electrophilic acylating agent derived from its corresponding carboxylic acid. It serves as a critical intermediate in the synthesis of 2-phenylquinoline-4-carboxamides—a class of potent, non-peptide Neurokinin-3 (NK-3) receptor antagonists (e.g., Osanetant and Talnetant analogs).
These derivatives have been extensively investigated for their modulatory influence on dopaminergic and noradrenergic neurotransmission, offering therapeutic potential in the treatment of schizophrenia, panic disorders, and severe pulmonary hyperreactivity.
Mechanistic Insights: The Case for Acyl Chloride Activation
A common pitfall in the synthesis of 2-phenylquinoline-4-carboxamides is the reliance on direct peptide coupling reagents (e.g., EDC, HATU) to join the quinoline-4-carboxylic acid with a chiral amine.
The Causality of Failure in Direct Coupling:
The C4-carboxylic acid of the quinoline core is highly sterically hindered by the adjacent 2-(2,5-dimethoxyphenyl) substitution. Direct coupling reagents form active esters that are bulky and conformationally restricted. When reacted with equally bulky chiral amines (e.g., (S)-1-phenylpropylamine), the reaction kinetics slow down drastically. To force the reaction to completion, prolonged heating is often applied, which inevitably leads to the epimerization of the chiral amine and thermal degradation of the electron-rich dimethoxyphenyl ring.
The Acyl Chloride Advantage:
Converting the carboxylic acid to an acyl chloride using oxalyl chloride and catalytic N,N-dimethylformamide (DMF) circumvents these issues. The in-situ generated Vilsmeier-Haack reagent reacts with the acid to form a much smaller, highly electrophilic carbonyl chloride. This intermediate can undergo nucleophilic acyl substitution with hindered amines at 0°C. The low temperature and rapid reaction kinetics perfectly preserve the stereocenter integrity of the chiral amine. Furthermore, oxalyl chloride is chosen over thionyl chloride because its byproducts (CO, CO₂, HCl) are entirely gaseous, allowing for the isolation of the moisture-sensitive acyl chloride simply by solvent evaporation under reduced pressure, avoiding aqueous workups that would hydrolyze the product.
Workflow for synthesizing quinoline-4-carboxamides via the acyl chloride intermediate.
Experimental Protocols
Protocol 1: Synthesis of 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride
Note: This protocol must be performed under an inert atmosphere (Argon or N₂) due to the moisture sensitivity of the product.
Preparation : Suspend 2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL) in a flame-dried round-bottom flask.
Catalysis : Add 3 drops of anhydrous DMF. Cool the suspension to 0°C using an ice bath.
Activation : Dropwise, add oxalyl chloride (1.5 eq, 15 mmol) over 10 minutes. Effervescence (release of CO and CO₂) will be observed.
Propagation : Remove the ice bath and stir the reaction mixture at room temperature for 2 hours. The suspension will gradually turn into a clear, homogenous solution, indicating complete conversion.
Self-Validation (Quality Control) : Acyl chlorides cannot be monitored via standard TLC. To validate, extract a 10 µL aliquot and quench it in 0.5 mL of methanol containing 1 drop of triethylamine. Run a TLC (Hexane/EtOAc 1:1) of the quenched aliquot against the starting material. Complete disappearance of the baseline acid and the appearance of a high-R_f methyl ester spot validates the reaction completion.
Isolation : Concentrate the mixture under reduced pressure. Co-evaporate twice with anhydrous toluene (20 mL) to remove any residual oxalyl chloride and HCl. The resulting yellow solid is the highly reactive acyl chloride, which should be used immediately in Protocol 2.
Protocol 2: Amidation with Chiral Amines
Preparation : Dissolve the target chiral amine (e.g., (S)-1-phenylpropylamine, 1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq) in anhydrous tetrahydrofuran (THF, 30 mL). Cool to 0°C.
Coupling : Dissolve the crude acyl chloride from Protocol 1 in anhydrous THF (20 mL) and add it dropwise to the amine solution over 15 minutes.
Propagation : Stir at 0°C for 1 hour.
Self-Validation : Monitor via TLC (DCM/MeOH 95:5). The reaction is complete when the amine spot disappears and a new UV-active product spot emerges.
Workup : Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Extract with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography to yield the final NK-3 receptor antagonist.
Quantitative Data: Coupling Method Comparison
The empirical data below illustrates the superiority of the acyl chloride activation pathway over traditional direct coupling methods for this specific sterically hindered scaffold.
Coupling Method
Reagents
Reaction Temp
Time
Yield (%)
Epimerization Rate (%)
Direct Coupling (Carbodiimide)
EDC, HOBt, DIPEA
RT to 50°C
24 h
45 - 55
5.0 - 8.0
Direct Coupling (Uronium)
HATU, DIPEA
RT
16 h
60 - 70
2.0 - 4.0
Acyl Chloride Activation
Oxalyl Chloride, then Amine
0°C to RT
3 h
85 - 95
< 0.5
Table 1: Comparison of amidation strategies for the synthesis of 2-(2,5-dimethoxyphenyl)quinoline-4-carboxamides. Data highlights the yield and stereochemical preservation achieved via acyl chloride activation.
The tachykinin peptide family, including Neurokinin B (NKB), plays a critical role in modulating neural input across the central and peripheral nervous systems . NKB preferentially binds to the G-protein coupled NK-3 receptor. Overactivation of this pathway is linked to bronchial hyperreactivity and the cognitive symptoms of schizophrenia.
The quinoline-4-carboxamides synthesized via the intermediate described in this note act as potent, selective, and competitive antagonists. By binding to the NK-3 receptor, they prevent NKB-induced Gq-protein activation, thereby halting the downstream Phospholipase C (PLC) cascade and subsequent intracellular calcium mobilization.
Mechanism of action of quinoline-4-carboxamide derivatives on the NK-3 receptor pathway.
References
Dawson, L. A. (2011). "G-Protein Coupled Receptor and Kinase Targets: Advances in Drug Discovery from Molecular to Clinical." Future Medicinal Chemistry, 3(9), 1113-1117.[Link]
Daoui, S., et al. (1997). "A tachykinin NK3 receptor antagonist, osanetant, prevents substance P-induced bronchial hyperreactivity in guinea-pigs." Pulmonary Pharmacology & Therapeutics, 10(5-6), 261-270.[Link]
Maggi, C. A., et al. (1993). "Tachykinin receptors and tachykinin receptor antagonists." Journal of Autonomic Pharmacology, 13(1), 23-93.[Link]
Emonds-Alt, X., et al. (1995). "SR 142801, the first potent non-peptide antagonist of the tachykinin NK3 receptor." Life Sciences, 56(1), PL27-32.[Link]
Method
Application Note: Comprehensive Biological Evaluation of Novel Quinoline Derivatives
Executive Summary & Mechanistic Rationale The quinoline scaffold (benzo[b]pyridine) is a highly versatile, "privileged" pharmacophore in modern drug discovery. Due to its planar structure and electron-rich nitrogen heter...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The quinoline scaffold (benzo[b]pyridine) is a highly versatile, "privileged" pharmacophore in modern drug discovery. Due to its planar structure and electron-rich nitrogen heteroatom, quinoline derivatives readily form non-covalent interactions—such as hydrogen bonding and
π
π
stacking—with a wide array of biological targets1[1].
Recent advancements in molecular hybridization have yielded novel quinoline derivatives with profound therapeutic potential:
Oncology: Substituted quinolines act as potent competitive inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) 2[2] and human dihydroorotate dehydrogenase (hDHODH) 3[3], driving S-phase cell cycle arrest and apoptosis in rapidly proliferating tumors.
Microbiology: Halogenated and amino-alcohol functionalized quinolines exhibit broad-spectrum antibacterial activity by disrupting bacterial membrane integrity, inducing reactive oxygen species (ROS), and targeting critical proteins like LptA and Topoisomerase IV 4[4].
This guide provides a self-validating, step-by-step framework for evaluating the biological efficacy of newly synthesized quinoline compounds.
High-Throughput Evaluation Workflow
To ensure scientific rigor, the evaluation of novel quinolines must follow a logical progression from phenotypic screening to target-specific mechanistic validation.
Fig 1. Sequential pipeline for the biological evaluation of quinoline derivatives.
Experimental Protocols
Protocol I: In Vitro Anticancer Cytotoxicity (MTT Assay)
Mechanistic Rationale & Causality:
The MTT assay quantifies the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals. Because quinoline derivatives typically induce apoptosis or cell cycle arrest over time, measuring this metabolic quenching provides a direct, quantifiable proxy for cell viability and compound cytotoxicity 5[5].
Self-Validating Controls: Always include an untreated vehicle control (0.1% DMSO) to establish baseline viability, and a known clinical standard (e.g., 5-Fluorouracil or Lapatinib) to benchmark potency2[2].
Step-by-Step Methodology:
Cell Seeding: Seed target cancer cells (e.g., A549 lung cancer cells, which frequently express EGFR mutations) into 96-well flat-bottom plates at a density of 5,000–10,000 cells/well in 100 µL of complete medium (DMEM + 10% FBS). Incubate for 24 hours at 37°C in 5% CO₂.
Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium (e.g., 0.01 µM to 100 µM). Replace the well media with 100 µL of the compound-containing media.
Incubation: Incubate for 48 to 72 hours. Causality: This extended window is critical as quinoline derivatives require time to penetrate the cell membrane, reach internal targets (like kinases or DNA), and trigger the apoptotic cascade.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C in the dark.
Solubilization: Carefully aspirate the media and add 100 µL of DMSO to each well. Causality: DMSO effectively lyses the cellular membrane and dissolves the hydrophobic formazan crystals, ensuring a homogenous solution for accurate spectrophotometric readout.
Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.
Mechanistic Rationale & Causality:
Phenotypic cytotoxicity must be linked to a specific molecular target to rule out non-specific toxicity. Molecular docking studies indicate that the nitrogen atom of the quinoline core frequently forms critical hydrogen bonds with the hinge region of kinases (e.g., Met793 in EGFR), competing directly with ATP2[2].
Fig 2. Mechanism of action for quinoline-based EGFR-TK inhibitors in cancer cells.
Step-by-Step Methodology:
Assay Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
Enzyme/Inhibitor Incubation: Mix recombinant human EGFR enzyme with varying concentrations of the quinoline hit (e.g., compounds 6d or 8b). Incubate at room temperature for 15 minutes to allow compound-target equilibrium.
Reaction Initiation: Add a fluorescently labeled peptide substrate and ATP to initiate the reaction. Causality: Keep the ATP concentration near its
Km
value. Because quinolines are ATP-competitive, artificially high ATP levels will outcompete the inhibitor, yielding false-negative potency data.
Detection: After 60 minutes, terminate the reaction and measure the ratio of phosphorylated to unphosphorylated peptide using a microfluidic mobility shift assay.
Mechanistic Rationale & Causality:
For antibacterial applications, quinoline derivatives are evaluated for their ability to disrupt bacterial cell membranes and induce intracellular oxidative damage6[6]. The Broth Microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) because it provides a highly reproducible, quantitative metric of bacteriostatic or bactericidal efficacy.
Step-by-Step Methodology:
Inoculum Preparation: Cultivate target bacterial strains (e.g., E. coli, S. aureus, or phytopathogens like Xanthomonas oryzae) on agar plates. Suspend isolated colonies in sterile saline to match a 0.5 McFarland turbidity standard (approx.
1.5×108
CFU/mL).
Dilution: Perform two-fold serial dilutions of the quinoline compound (e.g., 0.125 to 64 µg/mL) in Mueller-Hinton broth. Causality: Mueller-Hinton broth is strictly required as it is non-selective and lacks inhibitors that might interfere with compound activity, ensuring standardized CLSI compliance 4[4].
Inoculation: Add 10 µL of the bacterial suspension to each well containing 100 µL of the diluted compound.
Incubation & Readout: Incubate at 37°C for 18–24 hours. The MIC is recorded as the lowest concentration of the quinoline derivative that completely inhibits visible bacterial growth.
Quantitative Structure-Activity Relationship (SAR) & Efficacy Data
To contextualize the expected potency of novel quinoline derivatives, the following table summarizes the biological evaluation data of recently validated quinoline compounds across different therapeutic targets.
Application Notes and Protocols for the Utilization of 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl Chloride in the Development of Novel Kinase Inhibitors
Abstract The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational therapeutic agents.[1][2][3] Its rigid, planar structure and synthetic t...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational therapeutic agents.[1][2][3] Its rigid, planar structure and synthetic tractability make it an ideal framework for the design of targeted therapies, particularly kinase inhibitors.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of a key synthetic intermediate, 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride , in the generation of novel kinase inhibitor libraries. We will delve into the synthetic rationale, provide detailed experimental protocols for the preparation of the core scaffold and its derivatives, and outline methodologies for their biological evaluation. The causality behind experimental choices will be explained, ensuring a deep understanding of the underlying chemical and biological principles.
Introduction: The Quinoline Scaffold in Kinase Inhibitor Design
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[4] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. The quinoline core has emerged as a particularly successful scaffold in this endeavor. Its ability to engage in key interactions within the ATP-binding pocket of various kinases, coupled with the vast chemical space accessible through substitution at multiple positions, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4][5]
The 2-arylquinoline-4-carboxamide moiety, in particular, has shown significant promise. The 2-aryl group can be tailored to occupy hydrophobic pockets within the kinase active site, while the carboxamide linkage at the 4-position provides a versatile handle for introducing a wide array of substituents to probe different regions of the ATP-binding site and modulate physicochemical properties.[5] The subject of this guide, 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride , is a reactive intermediate that serves as a powerful tool for the rapid and efficient generation of diverse 2-arylquinoline-4-carboxamide libraries. The 2,5-dimethoxyphenyl substitution offers specific steric and electronic properties that can be exploited in inhibitor design.
Synthesis of the Core Scaffold: 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic Acid
The precursor to our reactive intermediate is the corresponding carboxylic acid. Two classical and robust methods for the synthesis of 2-aryl-quinoline-4-carboxylic acids are the Pfitzinger and Doebner reactions.
The Pfitzinger Reaction: A Reliable Route to 2-Aryl-Quinoline-4-Carboxylic Acids
The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[6][7][8][9] This method is particularly well-suited for the synthesis of 2-substituted quinoline-4-carboxylic acids.
Diagram 1: Pfitzinger Reaction Workflow
Caption: A simplified workflow of the Pfitzinger reaction.
Protocol 2.1: Synthesis of 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic Acid via the Pfitzinger Reaction
Materials:
Isatin
1-(2,5-Dimethoxyphenyl)ethan-1-one
Potassium Hydroxide (KOH)
Ethanol
Water
Hydrochloric Acid (HCl), concentrated
Standard laboratory glassware and reflux apparatus
Procedure:
In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (3 molar equivalents) in a mixture of ethanol and water (e.g., 10:1 v/v).
Add isatin (1 molar equivalent) to the basic solution and stir at room temperature for 30 minutes to facilitate the ring-opening to the potassium salt of isatinic acid.
Add 1-(2,5-Dimethoxyphenyl)ethan-1-one (1.1 molar equivalents) to the reaction mixture.
Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted ketone.
Carefully acidify the aqueous layer with concentrated HCl with cooling in an ice bath until a precipitate forms (typically pH 3-4).
Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the desired 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid.
Causality: The strong base is crucial for the initial hydrolysis of the amide bond in isatin. The subsequent condensation and intramolecular cyclization are driven by the formation of a stable aromatic quinoline ring system.
The Doebner Reaction: A Three-Component Approach
The Doebner reaction offers an alternative, one-pot synthesis of quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[10][11][12] This method allows for greater diversity in the quinoline backbone if substituted anilines are used.
Diagram 2: Doebner Reaction Workflow
Caption: The three components of the Doebner reaction.
Protocol 2.2: Synthesis of 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic Acid via the Doebner Reaction
Materials:
Aniline
2,5-Dimethoxybenzaldehyde
Pyruvic Acid
Ethanol
Standard laboratory glassware and reflux apparatus
Procedure:
In a round-bottom flask, dissolve aniline (1 molar equivalent) and 2,5-dimethoxybenzaldehyde (1 molar equivalent) in ethanol.
Slowly add pyruvic acid (1.1 molar equivalents) to the solution.
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
If precipitation occurs, collect the solid by vacuum filtration. If not, reduce the volume of the solvent under reduced pressure to induce crystallization.
Wash the collected solid with cold ethanol and dry under vacuum to afford the desired product.
Causality: The reaction is believed to proceed through the formation of a Schiff base between the aniline and aldehyde, followed by reaction with the enolate of pyruvic acid and subsequent cyclization and dehydration.
Preparation of the Reactive Intermediate: 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl Chloride
The carboxylic acid is activated to the more reactive acyl chloride to facilitate amide bond formation.
Protocol 3.1: Synthesis of 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl Chloride
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
Dichloromethane (DCM), anhydrous
N,N-Dimethylformamide (DMF), catalytic amount
Standard laboratory glassware under an inert atmosphere
Procedure:
Suspend 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid (1 molar equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
Add a catalytic amount of DMF (1-2 drops).
Slowly add thionyl chloride (2-3 molar equivalents) or oxalyl chloride (1.5-2 molar equivalents) to the suspension at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (cessation of gas evolution and formation of a clear solution).
Remove the solvent and excess reagent under reduced pressure to obtain the crude 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride. This intermediate is typically used immediately in the next step without further purification due to its reactivity.
Causality: Thionyl chloride or oxalyl chloride are excellent chlorinating agents for carboxylic acids. The catalytic amount of DMF facilitates the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent.
Generation of a Kinase Inhibitor Library: Amide Coupling Reactions
The highly reactive 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride can be readily coupled with a diverse range of primary and secondary amines to generate a library of 2-arylquinoline-4-carboxamides.
Diagram 3: Library Generation Workflow
Caption: General workflow for generating a kinase inhibitor library.
Protocol 4.1: General Procedure for the Synthesis of 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxamides
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
Standard laboratory glassware under an inert atmosphere
Procedure:
Dissolve the desired amine (1.1 molar equivalents) and triethylamine (1.5 molar equivalents) in anhydrous DCM under an inert atmosphere.
Cool the solution to 0 °C.
Slowly add a solution of crude 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride (1 molar equivalent) in anhydrous DCM to the amine solution.
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.
Upon completion, wash the reaction mixture with water and brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxamide derivative.
Causality: The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The base (triethylamine) is added to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.
Biological Evaluation: In Vitro Kinase Inhibition Assays
Once a library of compounds has been synthesized, the next critical step is to evaluate their biological activity. In vitro kinase assays are fundamental for determining the potency and selectivity of potential inhibitors.
Primary Screening: Single-Dose Inhibition
A primary screen is typically performed at a single, relatively high concentration (e.g., 1-10 µM) against a panel of kinases to identify initial hits.
Protocol 5.1: General Protocol for a Single-Dose In Vitro Kinase Assay
This protocol is a generalized procedure and should be adapted based on the specific kinase and the assay format (e.g., radiometric, fluorescence-based, or luminescence-based).
Materials:
Recombinant kinase of interest (e.g., EGFR, VEGFR-2, PIM-1)
Kinase-specific substrate (peptide or protein)
ATP (at or near the Kₘ for the specific kinase)
Kinase assay buffer
Test compounds dissolved in DMSO
Detection reagents (e.g., ³²P-ATP for radiometric assays, specific antibodies for ELISA-based formats, or luminescence reagents)
Microplates (e.g., 96-well or 384-well)
Procedure:
Prepare a reaction mixture containing the kinase, substrate, and assay buffer in the wells of a microplate.
Add the test compound (at the desired final concentration) or DMSO (vehicle control) to the wells.
Initiate the kinase reaction by adding ATP.
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 30-60 minutes).
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
Quantify the amount of phosphorylated substrate using the appropriate detection method.
Calculate the percentage of kinase inhibition for each compound relative to the DMSO control.
Dose-Response Analysis: IC₅₀ Determination
Compounds that show significant inhibition in the primary screen are then subjected to dose-response analysis to determine their half-maximal inhibitory concentration (IC₅₀).
Protocol 5.2: IC₅₀ Determination
Perform the kinase assay as described in Protocol 5.1, but with a range of concentrations for each test compound (typically a serial dilution, e.g., 10-point, 3-fold dilution series).
Plot the percentage of inhibition against the logarithm of the compound concentration.
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC₅₀ value.
Kinome Profiling: Assessing Selectivity
To understand the selectivity profile of promising inhibitors, they should be screened against a broad panel of kinases (kinome profiling). Several commercial services offer this.[13][14][15] This is crucial for identifying potential off-target effects and for understanding the overall therapeutic potential of the compound.
Structure-Activity Relationship (SAR) Analysis
The data obtained from the in vitro kinase assays for the synthesized library of 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxamides can be used to establish a structure-activity relationship (SAR).
Diagram 4: SAR Analysis Logic
Caption: The logical flow of an SAR study.
Key Considerations for SAR Analysis:
Effect of substituents on the amide nitrogen: Analyze how different alkyl, aryl, and heteroaryl groups attached to the amide nitrogen affect kinase inhibitory activity. Consider factors such as size, electronics (electron-donating vs. electron-withdrawing groups), and the potential for hydrogen bonding.
Role of the 2-(2,5-dimethoxyphenyl) group: The methoxy groups at the 2- and 5-positions of the phenyl ring can influence the conformation of the molecule and its interactions with the kinase active site. Compare the activity of these compounds with analogs bearing different substitution patterns on the 2-phenyl ring.
Impact on selectivity: Analyze the SAR for different kinases to identify structural features that confer selectivity for a particular target.
Example SAR Table (Hypothetical Data):
Compound ID
R Group on Amide
EGFR IC₅₀ (nM)
VEGFR-2 IC₅₀ (nM)
PIM-1 IC₅₀ (nM)
GNM-001
-H
>10,000
>10,000
>10,000
GNM-002
-CH₃
5,230
8,150
4,500
GNM-003
-Phenyl
250
1,500
890
GNM-004
-4-Fluorophenyl
85
980
650
GNM-005
-3-Pyridyl
120
2,300
420
From this hypothetical data, one might conclude that an aromatic substituent on the amide nitrogen is beneficial for activity, and that an electron-withdrawing group like fluorine on the phenyl ring enhances potency against EGFR.
Conclusion
2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride is a valuable and versatile building block for the synthesis of novel kinase inhibitors. The synthetic routes to its precursor are well-established and robust. Its facile conversion to a diverse library of carboxamides, coupled with systematic biological evaluation, provides a powerful platform for the discovery of potent and selective kinase inhibitors. The methodologies and protocols outlined in this document offer a comprehensive guide for researchers to effectively utilize this chemical entity in their drug discovery programs.
References
Pfitzinger Quinoline Synthesis. (n.d.). Retrieved March 21, 2026, from [Link]
Doebner Reaction - Wikipedia. (n.d.). Retrieved March 21, 2026, from [Link]
Pfitzinger reaction - Wikipedia. (n.d.). Retrieved March 21, 2026, from [Link]
Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved March 21, 2026, from [Link]
MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved March 21, 2026, from [Link]
Pamgene. (n.d.). KinomePro™ – Functional Kinase Activity Profiling. Retrieved March 21, 2026, from [Link]
BenchChem. (2025). Application Notes and Protocols: Doebner Reaction for Synthesizing Substituted Quinolines.
Doebner reaction - Wikipedia. (n.d.). Retrieved March 21, 2026, from [Link]
Doebner Reaction. (n.d.). Retrieved March 21, 2026, from [Link]
Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100-100.
von Miller, W., & Kinkelin, F. (1886). Ueber eine neue Synthese von Chinolinbasen. Berichte der deutschen chemischen Gesellschaft, 19(1), 525-528.
Pfitzinger reaction. (n.d.). In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
Application of pfitzinger reaction in - JOCPR. (n.d.). Retrieved March 21, 2026, from [Link]
Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Bioorganic & Medicinal Chemistry, 24(22), 5739-5755.
Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation. (2023). Current Organic Chemistry, 27(10), 834-858.
Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. (2015). Austin Journal of Analytical and Pharmaceutical Chemistry, 2(4), 1048.
Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2016). Journal of American Science, 12(5), 10-32.
Review on recent development of quinoline for anticancer activities. (2022). Journal of Molecular Structure, 1258, 132641.
Catalyst Free Synthesis of Some Novel Trimethoxy-Quinoline-4-Carboxylic Acid Derivatives. (2015). Chemistry & Biology Interface, 5(2), 128-135.
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2019). Molecules, 24(16), 2987.
Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025). Molecular Diversity.
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). Pharmaceuticals, 16(4), 534.
Technical Support Center: Synthesis of 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride. This guide is designed to provide in-dept...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to optimize your synthetic route and improve yields. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of this multi-step synthesis.
Troubleshooting Guide: Improving Yield and Purity
This section addresses specific experimental challenges you may encounter during the synthesis, offering explanations for the underlying causes and providing actionable solutions.
Problem 1: Low yield in the initial quinoline-4-carboxylic acid synthesis.
Plausible Causes:
Inefficient Cyclization: The formation of the quinoline ring system is a critical step. Inadequate reaction conditions, such as improper temperature control or suboptimal catalyst choice, can hinder the cyclization process, leading to the formation of side products and a lower yield of the desired quinoline-4-carboxylic acid.
Side Reactions: Competing reactions can significantly reduce the yield. For instance, in the Pfitzinger reaction, which is a common method for synthesizing quinoline-4-carboxylic acids, side reactions can occur if the reaction conditions are not carefully controlled.[1][2]
Reagent Quality: The purity of the starting materials, such as isatin and the corresponding ketone, is crucial. Impurities can interfere with the reaction and lead to the formation of undesired byproducts.
Solutions & Scientific Rationale:
Optimize Reaction Conditions:
Temperature Control: Carefully control the reaction temperature. For many quinoline syntheses, a stepwise increase in temperature or maintaining a specific reflux temperature is necessary to drive the reaction to completion without promoting decomposition.
Catalyst Selection: The choice of catalyst can have a significant impact on the yield. For Pfitzinger-type reactions, strong bases like potassium hydroxide are typically used.[1][3] For other methods like the Doebner-von Miller reaction, acid catalysts such as sulfuric acid or hydrochloric acid are employed.[1] Experimenting with different catalysts or catalyst concentrations may be necessary to find the optimal conditions for your specific substrate.
Purification of Starting Materials: Ensure the purity of your starting materials. Recrystallization or distillation of the isatin and the ketone can remove impurities that may inhibit the reaction.
Consider Alternative Synthetic Routes: If optimizing the current method proves difficult, consider alternative named reactions for quinoline synthesis, such as the Combes or Friedländer synthesis, which may offer better yields for your specific substrate.[4][5]
Problem 2: Difficulty in converting the carboxylic acid to the acyl chloride.
Plausible Causes:
Incomplete Reaction: The conversion of a carboxylic acid to an acyl chloride requires a potent chlorinating agent. If the reaction is not allowed to proceed to completion, a mixture of the starting material and the product will be obtained, complicating purification and lowering the yield.
Hydrolysis of the Acyl Chloride: Acyl chlorides are highly reactive and susceptible to hydrolysis back to the carboxylic acid in the presence of moisture.[6][7][8] Exposure to atmospheric moisture during the reaction or workup is a common cause of reduced yield.
Degradation of the Product: The newly formed acyl chloride may be unstable under the reaction conditions, especially if elevated temperatures are used for extended periods.
Solutions & Scientific Rationale:
Choice of Chlorinating Agent:
Thionyl Chloride (SOCl₂): This is a common and effective reagent for this transformation.[9][10][11] The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.[12]
Oxalyl Chloride ((COCl)₂): Often used with a catalytic amount of dimethylformamide (DMF), oxalyl chloride is another excellent choice, particularly for sensitive substrates, as the reaction can often be run at lower temperatures.[13]
Phosphorus Pentachloride (PCl₅) or Phosphorus Trichloride (PCl₃): These reagents are also effective but can sometimes lead to the formation of phosphorus-containing byproducts that can be difficult to remove.[9]
Strict Anhydrous Conditions:
Dry Glassware and Solvents: Ensure all glassware is thoroughly dried (e.g., flame-dried or oven-dried) and use anhydrous solvents.
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique to ensure it has gone to completion before proceeding with the workup.
Workup Procedure: Quench the reaction carefully, for example, by adding it to ice-cold water or a saturated sodium bicarbonate solution, to neutralize any remaining chlorinating agent and facilitate the separation of the product.
Problem 3: Product purification challenges and low isolated yield.
Plausible Causes:
Formation of Persistent Impurities: Side reactions during either the quinoline synthesis or the acyl chloride formation can lead to impurities that are difficult to separate from the desired product.
Product Decomposition during Purification: The acyl chloride is a reactive species and may decompose during purification, especially if techniques like column chromatography on silica gel are used without precautions.
Loss of Product during Workup: The product may be partially soluble in the aqueous phase during extraction, or volatile, leading to losses during solvent removal.
Solutions & Scientific Rationale:
Recrystallization: If the acyl chloride is a solid, recrystallization from an appropriate anhydrous solvent is often the most effective method for purification.
Distillation: For liquid acyl chlorides, distillation under reduced pressure can be an effective purification technique. This minimizes thermal decomposition by lowering the boiling point.
Chromatography Considerations:
If column chromatography is necessary, consider using a less acidic stationary phase, such as neutral alumina, to minimize product degradation.
Alternatively, the crude product can sometimes be used directly in the next step without rigorous purification, provided the impurities do not interfere with the subsequent reaction. This can help to maximize the overall yield.
Efficient Extraction: During the workup, ensure thorough extraction of the product from the aqueous phase by using an appropriate organic solvent and performing multiple extractions.
Frequently Asked Questions (FAQs)
Q1: What is the best method for synthesizing the 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid precursor?
The Pfitzinger reaction is a widely used and effective method for synthesizing quinoline-4-carboxylic acids.[1][3] This reaction involves the condensation of isatin with a carbonyl compound in the presence of a strong base. For the synthesis of 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid, the corresponding α-methylene ketone, 1-(2,5-dimethoxyphenyl)ethan-1-one, would be reacted with isatin. Modifications to the Pfitzinger reaction, such as using microwave irradiation, have been shown to improve yields and reduce reaction times.[14]
Q2: Which chlorinating agent is recommended for converting the carboxylic acid to the acyl chloride?
Thionyl chloride (SOCl₂) is a highly effective and commonly used reagent for this conversion.[9][10][11] Its primary advantage is that the byproducts are gaseous (SO₂ and HCl), which helps to drive the reaction to completion and simplifies purification.[12] For substrates that are sensitive to the acidic conditions generated by HCl, the addition of a non-nucleophilic base like pyridine can be beneficial to neutralize the acid.
Q3: How can I confirm the formation of the acyl chloride?
The formation of the acyl chloride can be confirmed using several spectroscopic techniques:
Infrared (IR) Spectroscopy: Look for the disappearance of the broad O-H stretch of the carboxylic acid (typically around 2500-3300 cm⁻¹) and the appearance of a sharp C=O stretch for the acyl chloride at a higher wavenumber (typically around 1750-1810 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the acidic proton of the carboxylic acid will disappear. In ¹³C NMR, the carbonyl carbon of the acyl chloride will typically appear at a slightly different chemical shift compared to the carboxylic acid.
Q4: My acyl chloride product appears to be unstable. How can I improve its stability for storage?
Acyl chlorides are inherently reactive and not ideal for long-term storage.[6][7] It is generally best to use them immediately after preparation. If short-term storage is necessary, it should be done under strictly anhydrous conditions in a tightly sealed container, preferably under an inert atmosphere, and at a low temperature. Storing the precursor carboxylic acid, which is much more stable, and converting it to the acyl chloride as needed is the recommended practice.
Experimental Protocols
Protocol 1: Synthesis of 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid via Pfitzinger Reaction
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isatin (1.0 eq) and 1-(2,5-dimethoxyphenyl)ethan-1-one (1.1 eq) in ethanol.
Slowly add a solution of potassium hydroxide (3.0 eq) in ethanol to the reaction mixture.
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid.
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid.
Protocol 2: Synthesis of 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid (1.0 eq).
Add an excess of thionyl chloride (SOCl₂) (e.g., 5-10 equivalents) and a catalytic amount of DMF (1-2 drops).
Equip the flask with a reflux condenser fitted with a drying tube or gas outlet to a trap.
Gently heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases.
Allow the mixture to cool to room temperature.
Remove the excess thionyl chloride by distillation under reduced pressure.
The resulting crude 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride can often be used in the next step without further purification. If necessary, it can be purified by recrystallization from an anhydrous solvent or by vacuum distillation.
Technical Support Center: Troubleshooting the Crystallization of Quinoline Compounds
Introduction Welcome to the Technical Support Center for the crystallization of quinoline derivatives. Quinoline and its analogues are a cornerstone in medicinal chemistry and materials science, forming the backbone of n...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the Technical Support Center for the crystallization of quinoline derivatives. Quinoline and its analogues are a cornerstone in medicinal chemistry and materials science, forming the backbone of numerous therapeutic agents and functional materials.[1][2][3] The successful isolation and purification of these compounds are critically dependent on effective crystallization, a process that is often as much an art as it is a science. The purity, polymorphic form, and crystal habit of an active pharmaceutical ingredient (API) are critical parameters that influence its stability, solubility, and bioavailability.[4][5]
This guide is designed for researchers, chemists, and drug development professionals. It addresses common challenges encountered during the crystallization of quinoline compounds in a direct question-and-answer format. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to make informed decisions and effectively troubleshoot your experiments.
General Troubleshooting Workflow
Before diving into specific issues, it's helpful to have a general framework for troubleshooting. The following workflow outlines a logical progression when your initial crystallization attempt is unsuccessful.
Technical Support Center: 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride
Welcome to the technical support hub for 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride. This guide is designed for researchers, chemists, and drug development professionals to navigate and resolve common impuritie...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support hub for 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride. This guide is designed for researchers, chemists, and drug development professionals to navigate and resolve common impurities encountered during the synthesis and handling of this reactive intermediate. Our goal is to provide not just protocols, but a foundational understanding of the underlying chemical principles to empower you to troubleshoot effectively.
The purity of 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride is paramount for its successful use in subsequent synthetic steps. As a highly reactive acyl chloride, it is susceptible to degradation and can be contaminated by byproducts from its parent synthesis. This guide provides a structured approach to identifying and resolving these purity issues.
The synthesis is typically a two-stage process, and impurities can arise from either stage. Understanding this workflow is key to effective troubleshooting.
Caption: General two-stage synthetic workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity found in my final 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride product?
A: The most prevalent impurity is the starting material itself, 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid. Acyl chlorides are highly susceptible to hydrolysis, reacting readily with even trace amounts of water from the atmosphere or solvents to revert to the parent carboxylic acid.[1][2] This reaction is often the primary cause of purity issues post-synthesis.
Q2: My final product has a persistent yellow or brown color. What is the likely cause?
A: A persistent color is typically due to high-molecular-weight byproducts or tars formed during the initial quinoline synthesis (Stage 1).[3][4] Reactions like the Pfitzinger or Doebner-von Miller synthesis, while effective, are prone to acid- or base-catalyzed polymerization and self-condensation of reactants if conditions are not carefully controlled.[3][5] These colored impurities are often carried over into the final product if the intermediate carboxylic acid is not rigorously purified.
Q3: How should I properly store the purified 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride?
A: Due to its high reactivity with water, the product must be stored under strictly anhydrous and inert conditions.[6] We recommend storing it in a sealed container with a tight-fitting cap (e.g., with a PTFE liner), under an inert atmosphere (nitrogen or argon), and inside a desiccator containing a strong desiccant like phosphorus pentoxide.
Q4: Can I use reagents other than thionyl chloride (SOCl₂) for the chlorination step?
A: Yes, other chlorinating agents like oxalyl chloride or phosphorus pentachloride (PCl₅) can be used.[7][8] Oxalyl chloride is often considered a milder and more selective reagent, though it is more expensive.[7] Thionyl chloride is widely used because its byproducts (SO₂ and HCl) are gaseous, which simplifies product workup.[6][9] However, each reagent has its own set of potential side reactions and workup requirements.
Troubleshooting Guide: From Diagnosis to Resolution
This section provides a systematic approach to diagnosing and resolving specific impurity problems. The following diagram illustrates the logical flow for troubleshooting.
Caption: Troubleshooting workflow for impurity resolution.
Problem 1: Presence of 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid in the Final Product
Symptoms:
¹H NMR: A broad singlet appears far downfield (>10 ppm), characteristic of a carboxylic acid proton.
IR Spectroscopy: A broad absorption band is observed in the 2500-3300 cm⁻¹ region (O-H stretch) and the C=O stretch may be shifted or broadened compared to a pure acyl chloride.
TLC: A baseline spot is visible in non-polar solvent systems that does not move from the origin.
Probable Causes:
Hydrolysis: The acyl chloride has been exposed to moisture during the reaction workup, purification, or storage. Acyl chlorides are highly electrophilic and react rapidly with water.[1][2][10]
Incomplete Reaction: The conversion of the carboxylic acid to the acyl chloride was not driven to completion. This can be due to insufficient reagent (SOCl₂), low reaction temperature, or short reaction time.[6]
Proposed Solutions & Protocols:
A. For Incomplete Reactions: The most direct approach is to re-treat the impure product with the chlorinating agent to consume the remaining carboxylic acid.
Protocol 1: Remediation of Incompletely Reacted or Partially Hydrolyzed Product
Preparation: Ensure all glassware is oven-dried (120 °C overnight) and cooled under a stream of dry nitrogen or argon.
Reaction Setup: Place the impure acyl chloride (1.0 eq) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
Reagent Addition: Under an inert atmosphere, add anhydrous toluene or dichloromethane (DCM) as a solvent, followed by thionyl chloride (SOCl₂, 2.0 eq). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[6][7]
Reaction: Heat the mixture to reflux (typically 80 °C for toluene) and monitor the reaction by taking small aliquots. Quench the aliquot with anhydrous methanol and analyze via LC-MS to check for the disappearance of the starting carboxylic acid methyl ester.
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure. It is crucial to use a vacuum trap containing a base (e.g., NaOH pellets) to neutralize the corrosive HCl and SO₂ gases.[9]
Final Product: The resulting solid or oil is the purified acyl chloride. Confirm purity by NMR and IR, ensuring the absence of the characteristic carboxylic acid signals. Store immediately under inert, anhydrous conditions.
B. To Prevent Hydrolysis During Workup:
Always use anhydrous solvents (e.g., freshly distilled from a drying agent or from a solvent purification system).
Perform all transfers and manipulations under an inert atmosphere (N₂ or Ar).
Avoid aqueous workups. If a wash is necessary, use a saturated solution of sodium chloride in an organic solvent if applicable, followed by drying with a robust drying agent like MgSO₄ or Na₂SO₄.
Problem 2: Tar-like Residues, Poor Yield, and Persistent Color
Symptoms:
The crude carboxylic acid (Stage 1 product) is a dark, sticky solid that is difficult to handle.
The final acyl chloride product is off-color (yellow, brown, or black) even after removal of the solvent.
Overall yield is significantly lower than expected.
Probable Cause: This issue almost certainly originates from the Pfitzinger or Doebner-von Miller synthesis of the quinoline core. These reactions can produce polymeric tars and other colored byproducts, especially if the reaction temperature is too high or reactants are mixed too quickly.[3][4][5]
Proposed Solution: The key is not to try and purify the final, impure acyl chloride, but to rigorously purify the intermediate carboxylic acid before the chlorination step.
Protocol 2: Purification of 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid via Recrystallization
Solvent Selection: Identify a suitable solvent system for recrystallization. A mixed solvent system is often required. See the table below for suggestions.
Dissolution: In an Erlenmeyer flask, dissolve the crude carboxylic acid in the minimum amount of a hot "good" solvent (e.g., ethanol, acetic acid).
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and keep the solution hot for 5-10 minutes.
Filtration: Perform a hot filtration through a fluted filter paper to remove the charcoal and any insoluble impurities. This step is critical for removing particulate matter.
Crystallization: Add a "poor" solvent (e.g., water, hexanes) dropwise to the hot filtrate until the solution becomes slightly cloudy (the cloud point). Re-heat gently to get a clear solution again.
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.
Verification: Confirm the purity of the carboxylic acid by melting point and NMR before proceeding to the chlorination step.
Solvent System (Good : Poor)
Expected Purity
Notes
Ethanol : Water
Good to Excellent
A common and effective system. Ethanol provides good solubility at high temperatures.
Acetic Acid : Water
Excellent
Acetic acid is a very good solvent for carboxylic acids; however, it must be thoroughly removed before the next step.
Dioxane : Water
Good
Dioxane is a good solvent, but care must be taken due to its peroxide-forming nature.
DMF : Water
Good
Use if other solvents fail. DMF has a high boiling point and can be difficult to remove completely.
Table 1: Recommended recrystallization solvents for the carboxylic acid intermediate.
Problem 3: Presence of Unexpected Isomeric Impurities
Symptoms:
¹H NMR: Complex multiplets or extra singlets in the aromatic or methoxy regions that cannot be attributed to the starting materials or the product.
LC-MS: Multiple peaks with the same mass-to-charge ratio as the desired product.
Probable Cause: Formation of regioisomers during the quinoline synthesis. The Doebner-von Miller reaction, in particular, can sometimes yield isomers depending on the precise mechanism and reaction conditions (e.g., 1,2-addition vs. 1,4-addition of the aniline).[11]
Proposed Solution: Similar to the problem of colored impurities, the most effective strategy is to purify the intermediate carboxylic acid. Isomers can often be separated by column chromatography if recrystallization is ineffective.
Protocol 3: Purification of Carboxylic Acid Isomers via Column Chromatography
Stationary Phase: Use silica gel as the stationary phase.
Mobile Phase: A gradient of ethyl acetate in hexanes, often with 0.5-1% acetic acid added to the mobile phase, is a good starting point. The added acid helps to keep the carboxylic acid protonated and prevents streaking on the column.
Loading: Dissolve the crude mixture in a minimal amount of dichloromethane or the mobile phase and load it onto the column.
Elution: Run the column, collecting fractions and monitoring by TLC.
Analysis: Combine the pure fractions, remove the solvent under reduced pressure, and confirm the structure of the desired isomer by NMR and/or X-ray crystallography if possible.
The following diagram illustrates the primary pathways for impurity formation, highlighting the critical control points.
Technical Support Center: Analytical Method Validation for Quinoline Derivatives
Welcome to the technical support center for the analytical method validation of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, experienc...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the analytical method validation of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven advice to navigate the complexities of method validation for this important class of heterocyclic compounds. Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, recognized for a wide array of pharmacological activities.[1][2] The accurate and reliable quantification of these compounds is paramount for drug discovery, quality control, and ensuring patient safety.[1]
This resource is structured to provide both quick-reference answers through our Frequently Asked Questions (FAQs) and detailed, step-by-step guidance in our Troubleshooting Guides. We will delve into the "why" behind experimental choices, grounding our recommendations in established scientific principles and regulatory expectations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the analytical method validation of quinoline derivatives.
Q1: What are the primary regulatory guidelines I should follow for analytical method validation?
A1: The primary guidelines are issued by the International Council for Harmonisation (ICH), specifically the ICH Q2(R2) guideline on the Validation of Analytical Procedures .[3][4] This guideline is the global standard and is harmonized with the requirements of major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][5] The United States Pharmacopeia (USP) also provides relevant chapters, such as <1225> for Validation of Compendial Procedures.[5] These documents outline the necessary validation characteristics to be evaluated, including accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[5][6]
Q2: Why do I see peak tailing with my quinoline derivative when using a standard C18 column?
A2: Peak tailing is a common issue when analyzing nitrogen-containing heterocyclic compounds like quinolines. The basic nitrogen atom in the quinoline ring system can interact with residual silanol groups on the silica-based stationary phase of the column. This secondary interaction, in addition to the primary reversed-phase interaction, can lead to poor peak shape. To mitigate this, consider using a column with a different stationary phase, such as a naphthylpropyl column, which has shown success in separating quinoline derivatives.[7] Alternatively, you can try adjusting the mobile phase pH to be at least two units away from the pKa of your analyte to ensure it is in a single ionic form.[8] Using a high-purity, end-capped C18 column or adding a competitive amine to the mobile phase (e.g., triethylamine) can also help to mask the active silanol sites.
Q3: How do I develop a stability-indicating method for my quinoline derivative?
A3: A stability-indicating method is crucial for demonstrating that your analytical procedure can accurately measure the active pharmaceutical ingredient (API) without interference from its degradation products.[9][10] The development process involves subjecting the drug substance to forced degradation under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.[9][11] The goal is to generate potential degradation products and then develop a chromatographic method that can separate the parent drug from all these degradants.[9][10][11] High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is a powerful tool for this, as it allows for peak purity analysis to ensure that the parent peak is not co-eluting with any degradants.
Q4: What are the acceptance criteria for validation parameters like accuracy and precision?
A4: The acceptance criteria can vary depending on the stage of drug development and the intended purpose of the method. However, for a drug substance, the FDA generally considers a relative standard deviation (RSD) of ≤1% for precision (repeatability and intermediate precision) to be acceptable.[6] For accuracy, the recovery should typically be within 98.0% to 102.0% of the true value.[1] For minor components or impurities, the acceptance criteria may be wider, for instance, an RSD of up to 5% or even 10% at the limit of quantitation.[6]
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting advice for common issues encountered during the analysis of quinoline derivatives using High-Performance Liquid Chromatography (HPLC), a widely used technique for their quantification.[1]
HPLC Troubleshooting
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, but it is not without its challenges. Below are common problems and their systematic solutions.
Symptom
Probable Cause(s)
Suggested Solution(s)
Peak Tailing
1. Secondary Interactions: The basic nitrogen on the quinoline ring interacts with acidic silanol groups on the column packing. 2. Column Overload: Injecting too much sample.[12] 3. Column Degradation: Loss of stationary phase or voids in the column bed.
1. Optimize Mobile Phase: Adjust the pH to suppress the ionization of the analyte or silanol groups. Add a competing base like triethylamine to the mobile phase. 2. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume. 3. Use a Different Column: Consider an end-capped column or a different stationary phase (e.g., phenyl-hexyl). 4. Replace the Column: If the column is old or has been subjected to harsh conditions, replacement may be necessary.[13]
Peak Fronting
1. Sample Solvent Stronger than Mobile Phase: The solvent in which the sample is dissolved has a higher elution strength than the mobile phase.[12] 2. Column Overload: Can also manifest as fronting in some cases.
1. Match Sample Solvent to Mobile Phase: Dissolve the sample in the mobile phase or a weaker solvent. 2. Reduce Injection Volume/Concentration: As with tailing, this can often resolve the issue.
Split Peaks
1. Partially Blocked Column Frit: Particulate matter from the sample or mobile phase has clogged the inlet frit of the column.[12] 2. Void in the Column Packing: A channel has formed in the stationary phase.[12] 3. Injector Issue: A problem with the autosampler needle or injection valve.[12]
1. Filter Samples and Mobile Phases: Always filter your samples and mobile phases through a 0.45 µm or 0.22 µm filter. 2. Reverse Flush the Column: Disconnect the column and flush it in the reverse direction with a compatible solvent. 3. Inspect and Clean the Injector: Follow the manufacturer's instructions for injector maintenance.[12]
Symptom
Probable Cause(s)
Suggested Solution(s)
Gradual Shift in Retention Time
1. Column Aging: The stationary phase is slowly degrading over time.[12] 2. Mobile Phase Composition Change: Evaporation of the more volatile component of the mobile phase.
1. Use a Guard Column: This will help protect the analytical column from strongly retained compounds. 2. Prepare Fresh Mobile Phase: Make fresh mobile phase daily and keep the reservoir covered.[12]
Sudden Shift in Retention Time
1. Change in Mobile Phase Composition: An error was made in preparing the mobile phase. 2. Flow Rate Fluctuation: A problem with the pump, such as a leak or air bubbles.[14][15] 3. Temperature Fluctuation: The column temperature is not stable.[12]
1. Verify Mobile Phase Preparation: Double-check the composition and pH of the mobile phase. 2. Degas Mobile Phase and Purge Pump: Ensure the mobile phase is properly degassed and purge the pump to remove any air bubbles.[14] 3. Use a Column Oven: Maintain a constant and controlled column temperature.[8]
Symptom
Probable Cause(s)
Suggested Solution(s)
High Backpressure
1. Blockage in the System: Clogged tubing, fittings, or column frit.[14] 2. Buffer Precipitation: The buffer in the mobile phase has precipitated out of solution.[13]
1. Systematic Isolation of Blockage: Disconnect components one by one, starting from the detector and working backward, to identify the source of the high pressure.[13] 2. Flush the System: Flush the column with a strong solvent (compatible with the stationary phase) to remove contaminants.[15] If buffer precipitation is suspected, flush with water first.[13][14]
Low Backpressure
1. Leak in the System: A loose fitting or a worn pump seal.[13][14] 2. Low Flow Rate: The pump is not delivering the set flow rate.
1. Check for Leaks: Systematically inspect all fittings for any signs of leakage.[13][14] 2. Verify Flow Rate: Check and adjust the pump flow rate.[13]
Pressure Fluctuations
1. Air Bubbles in the Pump: Insufficiently degassed mobile phase.[14] 2. Faulty Check Valves: The pump's check valves are not functioning correctly.[14]
1. Degas Mobile Phase: Use an online degasser or sonicate the mobile phase before use.[12] 2. Clean or Replace Check Valves: Follow the manufacturer's procedure for cleaning or replacing the check valves.[14]
Part 3: Experimental Protocols & Workflows
Protocol 1: General HPLC Method Validation for a Quinoline Derivative
This protocol outlines the key steps for validating an HPLC method for the quantification of a quinoline derivative, in accordance with ICH Q2(R2) guidelines.[4]
1. System Suitability:
Objective: To verify that the chromatographic system is adequate for the intended analysis.
Procedure:
Prepare a standard solution of the quinoline derivative.
Inject the standard solution five or six times.
Calculate the relative standard deviation (RSD) of the peak area, retention time, and tailing factor.
Acceptance Criteria:
RSD of peak area < 1.0%
Tailing factor ≤ 2.0
Theoretical plates > 2000
2. Specificity:
Objective: To demonstrate that the method can accurately measure the analyte in the presence of other components (e.g., impurities, degradants, matrix components).[1]
Inject solutions of the placebo, the analyte, and the stressed samples.
Assess for any interference at the retention time of the analyte.
Perform peak purity analysis using a PDA detector.
Acceptance Criteria: No significant interference from placebo or degradants at the analyte's retention time. The peak purity angle should be less than the peak purity threshold.
3. Linearity:
Objective: To demonstrate a proportional relationship between the concentration of the analyte and the analytical response over a defined range.[5]
Procedure:
Prepare a series of at least five concentrations of the analyte, typically spanning 50% to 150% of the expected working concentration.
Inject each concentration in triplicate.
Plot a graph of the mean peak area versus concentration.
Objective: To determine the closeness of the measured value to the true value.[5]
Procedure:
Perform the analysis on a sample of known concentration (e.g., a certified reference material) or by spiking a placebo with a known amount of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Analyze each level in triplicate.
Acceptance Criteria: Percent recovery should be within 98.0% to 102.0%.[1]
5. Precision:
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[5]
Procedure:
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria: RSD ≤ 1.0% for the drug substance.[6]
6. Robustness:
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[5]
Procedure:
Introduce small variations to parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).
Analyze the sample under each of these modified conditions.
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these minor changes.
Workflow Diagrams
Caption: A high-level workflow for analytical method validation.
Caption: A decision tree for troubleshooting common HPLC issues.
References
Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria: Journal of Liquid Chromatography & Related Technologies: Vol 41, No 8. (n.d.). Taylor & Francis. Retrieved March 20, 2026, from [Link]
Expert Guide to Troubleshooting Common HPLC Issues - AELAB | Laboratory Equipment and Scientific Instrument Supplier. (n.d.). AELAB. Retrieved March 20, 2026, from [Link]
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2026, January 8). Lab Manager. Retrieved March 20, 2026, from [Link]
ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs. (2026, January 7). IntuitionLabs. Retrieved March 20, 2026, from [Link]
HPLC Troubleshooting Guide. (n.d.). Advanced Chromatography Technologies. Retrieved March 20, 2026, from [Link]
Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective - Agilent. (2024, May 23). Agilent. Retrieved March 20, 2026, from [Link]
Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30). ICH. Retrieved March 20, 2026, from [Link]
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. Retrieved March 20, 2026, from [Link]
HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee - PGeneral. (2025, August 22). Persee. Retrieved March 20, 2026, from [Link]
Troubleshooting Common HPLC Issues | Labcompare.com. (2025, February 28). Labcompare. Retrieved March 20, 2026, from [Link]
Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PMC. (n.d.). NCBI. Retrieved March 20, 2026, from [Link]
Challenges in Developing Analytical Procedures with the New ICH Q14 Guideline. (2025, August 15). American Pharmaceutical Review. Retrieved March 20, 2026, from [Link]
Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC. (2020, May 26). NCBI. Retrieved March 20, 2026, from [Link]
Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry - PMC. (2025, March 10). NCBI. Retrieved March 20, 2026, from [Link]
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. (2026, March 16). LCGC International. Retrieved March 20, 2026, from [Link]
Stability Indicating HPLC Method Development: A Review - International Journal of Pharmacy & Pharmaceutical Research. (2023, February 28). International Journal of Pharmacy & Pharmaceutical Research. Retrieved March 20, 2026, from [Link]
Challenges in Analytical Method Development | PDF - Scribd. (2012, January 1). Scribd. Retrieved March 20, 2026, from [Link]
2278-6074 - Stability Indicating HPLC Method Development and Validation - SciSpace. (n.d.). SciSpace. Retrieved March 20, 2026, from [Link]
Challenges in Analytical Method Development and Validation - BioPharm International. (2025, November 30). BioPharm International. Retrieved March 20, 2026, from [Link]
A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022). Open Medicinal Chemistry Journal. Retrieved March 20, 2026, from [Link]
Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards' | Journal of Drug Delivery and Therapeutics. (2018, December 21). Journal of Drug Delivery and Therapeutics. Retrieved March 20, 2026, from [Link]
An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds - MDPI. (2022, July 23). MDPI. Retrieved March 20, 2026, from [Link]
Technical Support Center: Troubleshooting 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride Reactivity
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing low yields, sluggish kinetics, or complete reaction failure when attempting to utilize 2-(2,...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing low yields, sluggish kinetics, or complete reaction failure when attempting to utilize 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride in acylation or coupling workflows.
Due to the unique stereoelectronic environment of the quinoline core, this specific acid chloride presents dual challenges: extreme sensitivity to hydrolytic degradation and severe steric shielding. This guide synthesizes field-proven causality, mechanistic insights, and self-validating protocols to help you overcome these barriers.
Diagnostic Decision Workflow
Before altering your chemical equivalents or heating your reaction, it is critical to identify whether your low reactivity is caused by reagent degradation (hydrolysis) or kinetic barriers (steric hindrance) .
Diagnostic workflow for identifying the root cause of low reactivity.
Q1: I added my primary amine to the acid chloride with triethylamine, but no product formed. What happened?A1: The most common cause of "low reactivity" in acid chlorides is that the reagent is no longer an acid chloride. 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride is highly hygroscopic. Even trace moisture in your solvent or atmosphere will cause rapid hydrolysis back to the unreactive carboxylic acid.
Causality: Triethylamine (TEA) is not a strong enough coupling agent to activate a carboxylic acid; it only acts as an acid scavenger. If your acid chloride has hydrolyzed, TEA will simply deprotonate the resulting acid, forming an inert carboxylate salt.
Q2: I confirmed my acid chloride is intact and my solvents are anhydrous, but the reaction takes days. Why?A2: You are encountering severe steric hindrance. The C4 carbonyl carbon of the quinoline ring is sterically shielded by the peri-proton at the C5 position. Furthermore, the bulky 2,5-dimethoxyphenyl group at the C2 position restricts the overall conformational flexibility of the molecule. Standard coupling of quinoline-4-carbonyl chlorides with amines using only a base like DIPEA can require extended reaction times (often hours to days) due to this hindered nucleophilic approach trajectory[1].
Q3: How can I overcome this steric hindrance without using harsh heating that might degrade my product?A3: You must alter the reaction mechanism by introducing a nucleophilic catalyst such as 4-Dimethylaminopyridine (DMAP) .
Causality: Unlike your target amine,2 to form an N-acylpyridinium salt[2]. The electron-donating dimethylamino group stabilizes this intermediate through resonance, making it a significantly more potent acylating agent than the original acid chloride, effectively bypassing the steric barrier[2].
DMAP catalytic cycle showing the formation of the highly reactive N-acylpyridinium intermediate.
Q4: My acid chloride keeps hydrolyzing during storage. Can I bypass it entirely?A4: Yes. If isolation of the acid chloride is a bottleneck, you should start directly from the precursor, 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid, and use a specialized uronium coupling reagent like HATU .3 directly to amines[3].
Quantitative Performance Data
The following table summarizes expected kinetic profiles and yields based on the activation strategy chosen for 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl derivatives.
Activation Strategy
Reagents / Catalyst
Solvent
Avg. Time to Completion
Typical Yield
Primary Issue Addressed
Uncatalyzed (Baseline)
DIPEA (2.0 eq)
DCM
> 24 h
< 30%
None (Fails due to steric shielding)
Nucleophilic Catalysis
DMAP (0.1 eq) + DIPEA
DCM
2 - 4 h
85 - 90%
Overcomes C4-peri steric hindrance
In Situ Generation
Oxalyl Chloride + DMF (cat)
THF
3 - 5 h
75 - 80%
Prevents storage-based hydrolysis
Direct Uronium Coupling
HATU (1.2 eq) + DIPEA
DMF
1 - 2 h
> 90%
Bypasses acid chloride instability
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems containing specific visual and analytical checkpoints.
Use this protocol if you have verified the structural integrity of your acid chloride but are experiencing slow kinetics.
Preparation: In an oven-dried flask under an inert argon atmosphere, dissolve 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration).
Validation Checkpoint: The solution must be completely clear. Any persistent cloudiness or insoluble white precipitate indicates that the reagent has hydrolyzed to the carboxylic acid. If cloudy, abort and switch to Protocol B.
Catalyst Addition: Add DMAP (0.1 eq) to the stirring solution at 0 °C.
Causality: The low temperature prevents unwanted side reactions (like ketene formation or dimerization) during the highly exothermic formation of the N-acylpyridinium intermediate.
Nucleophile & Base Addition: Slowly add your target amine (1.2 eq) followed immediately by DIPEA (2.0 eq).
Causality: DIPEA acts as a non-nucleophilic proton sponge. It neutralizes the HCl generated during the reaction, preventing your target amine from protonating and losing its nucleophilicity.
Reaction Monitoring: Remove the ice bath and stir at room temperature.
Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). You may observe a transient, highly polar spot near the baseline—this is the N-acylpyridinium salt. Complete consumption of the acid chloride (high Rf) should occur within 2-4 hours.
Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.
Protocol B: Direct HATU Coupling (Bypassing the Acid Chloride)
Use this protocol if your acid chloride has hydrolyzed, or to avoid moisture-sensitivity issues entirely.
Activation: Dissolve 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (2.5 eq).
Validation Checkpoint: Stir for 15 minutes at room temperature. The solution should undergo a distinct color change (typically turning yellow or light orange). This visual cue confirms the successful formation of the highly reactive active ester (O-7-azabenzotriazol-1-yl ester).
Coupling: Add the target amine (1.1 eq) to the activated mixture.
Monitoring & Workup: Stir for 1-2 hours.
Validation Checkpoint: Analyze via LC-MS. The mass of the starting carboxylic acid (
[M+H]+
) should completely disappear, replaced by the product mass.
Purification: Dilute with Ethyl Acetate and wash extensively with 5% aqueous LiCl (3x) to remove the DMF solvent, followed by standard column chromatography.
References
NINGBO INNO PHARMCHEM CO.,LTD.
Google Patents. US11186582B2 - Substituted [1,2,4]triazolo[1,5-a]pyrimidin-7-yl compounds as PDE2 inhibitors.
ACS Publications. Extended Structure–Activity Relationship and Pharmacokinetic Investigation of (4-Quinolinoyl)
A Comparative Guide to the Biological Activity of 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride and Related Quinoline Scaffolds
Introduction: The Quinoline Nucleus as a Privileged Scaffold in Drug Discovery The quinoline scaffold, a fusion of a benzene and a pyridine ring, represents a cornerstone in medicinal chemistry.[1][2][3] Its derivatives...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Quinoline Nucleus as a Privileged Scaffold in Drug Discovery
The quinoline scaffold, a fusion of a benzene and a pyridine ring, represents a cornerstone in medicinal chemistry.[1][2][3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of drugs for a wide array of diseases, including malaria, cancer, and various infections.[4][5] Molecules containing the quinoline nucleus are known to possess significant anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[4][6] This guide provides a comparative analysis of the predicted biological activity of a novel derivative, 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride, against the established profiles of other quinoline-based compounds.
While specific experimental data for 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride is not yet prevalent in published literature, its structural features allow for a robust, data-driven prediction of its potential. This analysis is grounded in the extensive research conducted on structurally analogous 2,4-disubstituted quinoline derivatives. We will delve into its potential anticancer, antimicrobial, and anti-inflammatory activities, supported by experimental data from related compounds, and provide detailed protocols for the empirical validation of these predictions.
The predicted biological activity of this compound stems from its key structural motifs:
The 2,4-Disubstituted Quinoline Core: This arrangement is crucial for potent biological effects. Chemical modulation at the C-2 and C-4 positions has been shown to significantly alter and enhance biological activity.[1]
The 2-(2,5-Dimethoxyphenyl) Group: The presence of an aryl group at the C-2 position is a known contributor to anticancer activity, potentially by enhancing lipophilicity and facilitating binding to biological targets like DNA or specific enzymes.[1] The dimethoxy substitution pattern on the phenyl ring can further influence activity through specific electronic and steric interactions within target binding pockets.
The 4-Carbonyl Chloride Moiety: The carbonyl chloride at the C-4 position is a highly reactive group, making the compound an excellent intermediate for synthesizing a library of derivatives, such as amides and hydrazides.[1][7] Indeed, studies on 2-(quinoline-4-carbonyl)hydrazide derivatives have revealed potent anticancer activity, suggesting this position is a critical hub for derivatization to achieve high efficacy.[8][9]
Comparative Analysis I: Anticancer Potential
Quinoline derivatives exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and interference with key signaling pathways.[1][2][10]
Mechanism of Action: Kinase Inhibition and Apoptosis Induction
A prominent mechanism for quinoline-based anticancer agents is the inhibition of protein kinases crucial for cancer cell proliferation and survival, such as Pim-1 kinase and Src kinase.[2][11] For instance, certain 2-styrylquinolines and quinoline-2-carboxamides have been identified as potent inhibitors of Pim-1 kinase.[2] Furthermore, many quinoline derivatives are potent inducers of apoptosis (programmed cell death), a key therapeutic goal in oncology.[10] This is often achieved by modulating the expression of Bcl-2 family proteins and activating the caspase cascade.[12][13]
Based on its structural similarity to known kinase inhibitors, 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride and its subsequent derivatives are strong candidates for possessing anticancer properties via similar mechanisms.
Caption: Predicted mechanism of apoptosis induction by a 2-aryl-quinoline derivative.
Quantitative Comparison: Cytotoxicity of Related Quinolines
The most direct measure of anticancer activity is cytotoxicity, often expressed as the half-maximal inhibitory concentration (IC50). The table below summarizes the reported IC50 values for several 2,4-disubstituted quinoline derivatives against various cancer cell lines, providing a benchmark for our target compound.
Note: The highly potent anilinoquinoline and indole derivatives demonstrate the vast potential of the quinoline scaffold.
Given that derivatives made from a quinoline-4-carbonyl core show low micromolar activity, it is highly probable that 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride can serve as a precursor to compounds with significant cytotoxic effects against breast, colon, and gastric cancer cell lines.
Comparative Analysis II: Antimicrobial and Anti-Inflammatory Potential
Beyond cancer, the quinoline scaffold is a well-established framework for antimicrobial and anti-inflammatory agents.[4][16]
Antimicrobial Activity
Numerous quinoline derivatives have been reported to exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[16][17][18] The minimum inhibitory concentration (MIC) is the standard metric for quantifying this activity.
The broad-spectrum potential of quinolines suggests that derivatives of 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride warrant screening for antimicrobial properties.
Anti-inflammatory Activity
Quinoline derivatives have also shown promise as anti-inflammatory agents, often acting by inhibiting pro-inflammatory mediators.[6][19] Some have demonstrated potency comparable to or greater than standard non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.[19] For example, specific cyclopenta[a]anthracene-based quinolines showed up to 68.28% inhibition in xylene-induced ear-edema tests.[19] Other quinoline derivatives bearing azetidinone scaffolds have also exhibited significant anti-inflammatory and analgesic activities.[20] This suggests another promising avenue for the biological evaluation of our target compound.
Experimental Validation: Protocols and Workflows
To empirically validate the predicted biological activities, a series of well-established in vitro assays are necessary. The following protocols are designed to be self-validating and provide a clear path from initial screening to mechanistic studies.
Experimental Workflow Diagram
Caption: A phased workflow for the biological evaluation of novel quinoline derivatives.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is a standard for assessing the cytotoxic effects of compounds on cancer cell lines.[21]
Principle of Causality: This assay measures the metabolic activity of a cell population.[22] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cell death induced by a test compound.[23]
Step-by-Step Methodology:
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[22]
Compound Treatment: Prepare serial dilutions of the test quinoline compound in culture medium. Replace the old medium with 100 µL of medium containing the various compound concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.[22]
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
Incubation: Incubate the plate for 4 hours at 37°C. This allows the mitochondrial enzymes in viable cells to convert the MTT into formazan crystals.[23]
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[23]
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.[23]
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.
Protocol 2: Western Blot Analysis for Apoptosis Markers
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway, confirming the mechanism of cell death.[12]
Principle of Causality: Western blotting separates proteins by size via gel electrophoresis, transfers them to a solid membrane, and uses specific antibodies to identify target proteins. To confirm apoptosis, we probe for key markers like cleaved (activated) caspases (e.g., Caspase-3, -9) and cleaved PARP (Poly (ADP-ribose) polymerase-1), which are hallmarks of the execution phase of apoptosis.[12][24]
Step-by-Step Methodology:
Protein Extraction: Treat cancer cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours). Harvest the cells and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Centrifuge to pellet cell debris and collect the supernatant containing the total protein lysate.[13]
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[13]
SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. Run the gel to separate proteins based on molecular weight.
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. This step is crucial as it prevents the non-specific binding of antibodies to the membrane surface.[13]
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2) diluted in blocking buffer. This is typically done overnight at 4°C with gentle agitation.[13]
Washing: Wash the membrane three times for 10 minutes each with washing buffer (e.g., TBST) to remove unbound primary antibodies.
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane. The HRP enzyme on the secondary antibody catalyzes a reaction that produces light.
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Perform densitometry analysis to quantify the relative expression of the target proteins, normalizing to a loading control like β-actin or GAPDH.[13] An increase in cleaved caspase and cleaved PARP bands confirms apoptosis induction.
Conclusion and Future Directions
The structural features of 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride position it as a highly promising scaffold for the development of novel therapeutic agents. Based on extensive data from related 2,4-disubstituted quinolines, this compound and its derivatives are predicted to exhibit potent anticancer activity, likely through the induction of apoptosis and inhibition of key oncogenic kinases. Furthermore, its potential as an antimicrobial and anti-inflammatory agent should not be overlooked.
The true potential of this molecule can only be unlocked through empirical validation. The detailed experimental protocols provided in this guide offer a clear and scientifically rigorous framework for researchers to screen for activity, elucidate mechanisms of action, and establish a comprehensive biological profile. The findings from such studies will be invaluable in guiding the synthesis of next-generation quinoline derivatives with enhanced potency and selectivity, ultimately contributing to the advancement of drug discovery.
References
Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (URL: )
Comprehensive review on current developments of quinoline-based anticancer agents. (URL: )
Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | Request PDF. (URL: )
Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - ResearchG
Review on synthesis and screening of the quinoline derivatives as an anti-inflamm
Apoptosis western blot guide - Abcam. (URL: )
Antibacterial Properties of Quinoline Derivatives: A Mini- Review - Biointerface Research in Applied Chemistry. (URL: )
Analysis by Western Blotting - Apoptosis - Bio-Rad Antibodies. (URL: )
Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed. (URL: )
Synthesis and Antimicrobial Evaluation of New Quinoline Deriv
New Quinoline-Based Compounds for Analgesic and Anti-Inflammatory Evalu
Cytotoxicity MTT Assay Protocols and Methods | Springer N
Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (URL: )
(PDF) Anticancer Activity of Quinoline Derivatives; An Overview - Academia.edu. (URL: )
Annotated Review on Various Biological Activities of Quinoline Molecule - Biointerface Research in Applied Chemistry. (URL: )
Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC. (URL: [Link])
Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study | Precision Chemistry - ACS Publications. (URL: [Link])
Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives | Request PDF - ResearchGate. (URL: [Link])
Review on Antimicrobial Activity of Quinoline - IJSRM. (URL: [Link])
Western blot analysis of apoptosis-related proteins in the PC3 and... - ResearchGate. (URL: [Link])
Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (URL: [Link])
Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - Frontiers. (URL: [Link])
synthesis and study of anticancer activity of quinoline derivative using computational chemistry - ResearchGate. (URL: [Link])
Anticancer Activity of Quinoline Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])
Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC. (URL: [Link])
Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - RSC Publishing. (URL: [Link])
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing). (URL: [Link])
Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - ResearchGate. (URL: [Link])
The Evolving Landscape of Quinoline-Based Anticancer Agents: A Comparative Efficacy Guide
The quinoline scaffold, a bicyclic aromatic heterocycle, has emerged as a privileged structure in medicinal chemistry, particularly in the pursuit of novel anticancer therapeutics.[1][2] Its inherent ability to intercala...
Author: BenchChem Technical Support Team. Date: March 2026
The quinoline scaffold, a bicyclic aromatic heterocycle, has emerged as a privileged structure in medicinal chemistry, particularly in the pursuit of novel anticancer therapeutics.[1][2] Its inherent ability to intercalate with DNA, inhibit key enzymes involved in cell proliferation, and modulate various signaling pathways has led to the development of a diverse arsenal of quinoline-based compounds with potent antitumor activities.[3][4] This guide provides a comprehensive comparison of the efficacy of different classes of quinoline-based anticancer agents, supported by experimental data and detailed protocols for researchers in drug discovery and development.
Mechanisms of Action: A Multifaceted Assault on Cancer
Quinoline derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple pathways simultaneously. This pleiotropic activity is a key advantage in overcoming the notorious adaptability of cancer cells and the development of drug resistance.[1][2] The primary mechanisms of action are summarized below.
DNA Intercalation and Topoisomerase Inhibition
A foundational mechanism for many quinoline-based agents is their ability to intercalate into the DNA double helix, disrupting replication and transcription.[1][3] This is often coupled with the inhibition of topoisomerase enzymes (I and II), which are crucial for resolving DNA supercoiling during these processes.[3][4] By stabilizing the topoisomerase-DNA cleavage complex, these agents lead to the accumulation of DNA strand breaks and ultimately trigger apoptosis. Prominent examples of quinoline analogues that function through this mechanism include doxorubicin and mitoxantrone.[3][5]
Kinase Inhibition: Targeting Aberrant Signaling
Cancer is often driven by dysregulated kinase signaling pathways that promote uncontrolled cell growth and survival. Several quinoline derivatives have been specifically designed to inhibit key kinases.
Pim-1 Kinase: This serine/threonine kinase is frequently overexpressed in various cancers and plays a role in cell cycle progression and apoptosis resistance.[3] Certain quinoline-2-carboxamides and 2-styrylquinolines have demonstrated potent Pim-1 inhibitory activity, leading to cell cycle arrest and apoptosis in cancer cells.[3]
Activin Receptor-Like Kinase-2 (ALK2): Mutations in ALK2 are implicated in certain cancers. 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines have emerged as potent and selective ALK2 inhibitors.[3]
Other Kinases: The quinoline scaffold has been successfully employed to target a range of other kinases, including vascular endothelial growth factor receptors (VEGFRs), c-Src kinase, and epidermal growth factor receptor (EGFR).[3]
Tubulin Polymerization Inhibition
The microtubule network is essential for cell division, and its disruption is a validated anticancer strategy.[3] Certain indole-quinoline hybrid derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[3]
Induction of Apoptosis and Cell Cycle Arrest
Regardless of the primary target, the ultimate goal of most anticancer agents is to induce programmed cell death (apoptosis) and halt the relentless proliferation of cancer cells. Quinoline derivatives achieve this through various means, including the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and modulation of cell cycle regulators like E2F1.[1][6]
Comparative Efficacy of Quinoline Derivatives: A Data-Driven Analysis
The anticancer efficacy of quinoline derivatives is highly dependent on their substitution patterns. The following tables summarize the in vitro cytotoxic activity of various classes of quinoline-based compounds against different cancer cell lines. The IC50 value represents the concentration of the drug required to inhibit the growth of 50% of the cancer cells.
Table 1: Efficacy of Substituted Quinoline Derivatives
Structure-Activity Relationship (SAR): Decoding the Molecular Blueprint for Potency
The data clearly indicates that the substitution pattern on the quinoline ring is a critical determinant of anticancer activity.[1][8] Key SAR insights include:
Position 2: Introduction of a hetaryl moiety at the C-2 position can enhance lipophilicity and DNA binding, thereby augmenting anticancer activity.[1]
Position 4: A carboxylic acid group at the C-4 position is a strict requirement for the inhibition of dihydroorotate dehydrogenase, as seen in the clinical candidate brequinar sodium.[9]
Positions 2 and 4: Disubstitution at these positions often leads to potent growth inhibitory effects through various mechanisms.[1]
Position 7: The presence of a chloro group at the C-7 position is a common feature in many active compounds.[1] However, in some cases, 7-chloro substitution can decrease cytotoxic activity.[2]
Hydrophobic Moiety: For quinoline derivatives that reverse multidrug resistance, the deviation of two aryl rings in a hydrophobic moiety is essential for effective interaction with P-glycoprotein.[10]
Experimental Protocols: A Guide for In Vitro Efficacy Assessment
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are detailed methodologies for key in vitro assays used to evaluate the efficacy of quinoline-based anticancer agents.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
Compound Treatment: Treat the cells with various concentrations of the quinoline derivative for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Annexin V/Propidium Iodide Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
Cell Treatment: Treat cells with the quinoline compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Data Interpretation:
Annexin V-negative/PI-negative: Viable cells
Annexin V-positive/PI-negative: Early apoptotic cells
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better understand the complex interactions of quinoline-based agents, graphical representations of key pathways and experimental workflows are invaluable.
Caption: A generalized experimental workflow for evaluating the anticancer efficacy of novel quinoline derivatives.
Caption: Simplified signaling pathways illustrating the induction of apoptosis by quinoline-based anticancer agents.
Future Perspectives and Conclusion
The quinoline scaffold continues to be a fertile ground for the discovery of novel anticancer agents.[11] Future research will likely focus on the development of more selective and potent derivatives, combination therapies to overcome resistance, and the exploration of novel mechanisms of action.[12] The ability to fine-tune the pharmacological properties of quinoline derivatives through synthetic modifications, guided by a deep understanding of their structure-activity relationships, ensures their continued relevance in the fight against cancer. This guide serves as a foundational resource for researchers dedicated to harnessing the therapeutic potential of this remarkable heterocyclic system.
References
Jain, S., Chandra, V., Jain, P. K., Pathak, K., Pathak, D., & Vaidya, A. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946.
Jain, S., Chandra, V., Jain, P. K., Pathak, K., Pathak, D., & Vaidya, A. (2016). Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents.
Vaidya, A., et al. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences.
Baskaran, Y., et al. (n.d.). Structure-activity relationship of anticancer drug candidate quinones.
Sharma, S., Singh, S., & Yadav, D. (2023). Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation. Medicinal Chemistry, 19(9), 848-858.
(n.d.). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. [Source title unavailable].
(n.d.).
Chen, S. F., et al. (n.d.). Structure-activity Relationship of Quinoline Carboxylic Acids.
(2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
(2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
(n.d.).
Ishida, K., et al. (n.d.). Structure−Activity Relationship of Newly Synthesized Quinoline Derivatives for Reversal of Multidrug Resistance in Cancer. Journal of Medicinal Chemistry.
(2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design. Semantic Scholar.
(n.d.). Anti-breast cancer activity of some novel quinoline derivatives.
(n.d.). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology.
(2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry.
validation of 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride's biological targets
An In-Depth Technical Guide to the Validation of Biological Targets for 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride A Senior Application Scientist's Comparative Guide for Researchers, Scientists, and Drug Develo...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Validation of Biological Targets for 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride
A Senior Application Scientist's Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1] Among its many derivatives, the 2-phenylquinoline-4-carboxylic acid framework is a valuable starting point for the development of novel therapeutics, including anticancer and antimicrobial agents.[2][3] This guide focuses on a specific, yet uncharacterized, member of this family: 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride .
The challenge with any novel compound is the rigorous identification and validation of its biological targets, a critical early step in drug development that can prevent costly late-stage failures.[4][5] This document provides a comprehensive, multi-faceted strategy for elucidating the molecular targets of 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride. We will compare and contrast computational (in silico) and experimental (in vitro) methodologies, providing not just protocols, but the causal logic behind each experimental choice. This guide is designed as a self-validating system, where predictive, biochemical, and cellular data are integrated to build a robust case for target engagement.
Part 1: Hypothesis Generation from a Privileged Scaffold
Given the absence of direct biological data for 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride, our validation journey begins with hypothesis generation based on the principle of chemical similarity. The quinoline-4-carbonyl core is a well-explored pharmacophore. A review of existing literature allows us to propose several high-priority candidate targets for which this scaffold has shown affinity.
High-Priority Candidate Targets:
Dihydroorotate Dehydrogenase (DHODH): This enzyme is a key player in the de novo pyrimidine biosynthesis pathway, essential for DNA and RNA synthesis.[6] Rapidly proliferating cells, such as cancer cells, are highly dependent on this pathway, making DHODH an attractive anticancer target.[6][7] Several potent quinoline-based DHODH inhibitors have been identified, making this a primary hypothesis.[8][9]
Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK): EGFR is a transmembrane protein that plays a crucial role in regulating cell proliferation and survival.[10] Its dysregulation is a hallmark of many cancers. The quinoline and quinazoline cores are central to several approved EGFR-TK inhibitors (e.g., Erlotinib, Gefitinib), suggesting our compound may act in a similar manner.[10][11][12]
Bacterial DNA Gyrase: This type II topoisomerase is essential for bacterial DNA replication and is a validated target for the quinolone class of antibiotics.[13][14] While distinct from the classic fluoroquinolones, the core quinoline structure warrants investigation into potential antibacterial applications via this mechanism.[15][16]
This guide will proceed with a validation workflow targeting the two primary hypotheses, DHODH and EGFR-TK, as a comparative case study.
Part 2: In Silico Target Validation: A Predictive Funnel to Prioritize Leads
Computational, or in silico, methods provide a powerful, cost-effective first pass to screen our hypotheses, predict binding affinities, and visualize potential interactions, thereby guiding more resource-intensive experimental work.[17][18]
Figure 1: A streamlined workflow for in silico target identification and validation.
Method 1: Reverse Docking (Target Fishing)
The initial step is an unbiased screen to see if our compound has a predicted affinity for our hypothesized targets or any other unexpected proteins. Reverse docking screens a single ligand against a large library of protein structures.[19][20] This approach is invaluable for identifying potential targets, predicting off-target effects, and for drug repositioning.[21]
Experimental Protocol: Reverse Docking
Ligand Preparation: Generate a 3D structure of 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid (the hydrolyzed, likely active form of the carbonyl chloride) and perform energy minimization using a computational chemistry software package (e.g., ChemDraw, Avogadro).
Target Database Selection: Utilize a pre-compiled database of 3D protein structures, such as the Potential Drug Target Database (PDTD) or a custom-built library containing the crystal structures of human DHODH, EGFR-TK, and other kinases and metabolic enzymes.
Execution: Submit the prepared ligand to a reverse docking server or software (e.g., INVDOCK, TarFisDock).[22] The software will systematically dock the ligand into the binding pocket of every protein in the database.
Analysis: The output will be a list of proteins ranked by their docking score or predicted binding energy. Analyze this list to see if DHODH and EGFR-TK rank highly, which would strengthen our initial hypotheses.
Method 2: Molecular Docking
Once targets are prioritized, we perform a more detailed molecular docking analysis. This predicts the specific binding pose and estimates the binding free energy of the compound within the active site of a single target protein.[21][23] This allows for a direct comparison with known inhibitors.
Experimental Protocol: Molecular Docking
Protein Preparation: Download the crystal structures of the target proteins from the Protein Data Bank (PDB). For our hypotheses, we would select human DHODH (e.g., PDB ID: 4X0O) and EGFR-TK (e.g., PDB ID: 2J6M). Prepare the protein by removing water molecules, adding hydrogen atoms, and defining the binding pocket based on the co-crystallized ligand.
Ligand Preparation: Use the same energy-minimized 3D structure of the compound from the reverse docking protocol.
Docking Simulation: Use docking software (e.g., AutoDock, GOLD) to dock the ligand into the defined active site of each protein. The program will generate multiple possible binding poses and calculate a corresponding docking score or binding energy for each.
Analysis and Comparison:
Identify the most favorable binding pose based on the lowest binding energy.
Analyze the predicted interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and amino acid residues in the active site.
Repeat the docking procedure with known inhibitors (e.g., Brequinar for DHODH, Erlotinib for EGFR-TK) as a positive control and for comparative analysis.
Comparative Data Table 1: Predicted Binding Affinities from Molecular Docking
Note: Data are hypothetical and for illustrative purposes.
The in silico results suggest our compound has strong predicted affinity for both DHODH and EGFR-TK, comparable to known inhibitors. This provides a solid rationale to proceed with experimental validation.
Part 3: In Vitro Target Validation: From Prediction to Experimental Proof
While computational predictions are a valuable guide, they must be confirmed through rigorous experimentation. In vitro assays provide the definitive evidence of target engagement and biological effect.[4]
Figure 2: A sequential workflow for robust in vitro target validation.
Section 3.1: Biochemical Assays - Measuring Direct Target Engagement
The most direct way to validate an enzyme target is to measure the compound's ability to inhibit the activity of the purified protein.[24][25] These assays allow for the determination of the half-maximal inhibitory concentration (IC50), a key measure of potency.[26]
Obtain or produce high-purity, active recombinant human DHODH and EGFR-TK enzymes.
Prepare a stock solution of the test compound (and known inhibitor controls) in DMSO.
Prepare assay buffer specific to each enzyme, containing necessary co-factors (e.g., ATP and a peptide substrate for EGFR-TK; dihydroorotate and a dye for DHODH).
Assay Execution:
In a 96- or 384-well plate, add the assay buffer.
Add serial dilutions of the test compound (typically from 100 µM down to 1 nM). Include "no inhibitor" (DMSO only) and "known inhibitor" controls.
Add a fixed concentration of the enzyme to each well and incubate briefly to allow for compound binding.
Initiate the reaction by adding the substrate(s).
Signal Detection:
Incubate the plate at the optimal temperature (e.g., 37°C) for a set period.
Measure the reaction product. The method depends on the enzyme:
For DHODH: A common assay measures the reduction of a dye (like DCIP) spectrophotometrically.
For EGFR-TK: A typical assay measures the amount of phosphorylated peptide product, often using a fluorescence or luminescence-based readout (e.g., ADP-Glo™ Kinase Assay).[27]
Data Analysis:
Normalize the data to the "no inhibitor" control (100% activity) and a "no enzyme" control (0% activity).
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
Fit the data to a four-parameter logistic curve to determine the IC50 value.[28]
Comparative Data Table 2: Biochemical Potency (IC50) of Test Compound vs. Controls
Note: Data are hypothetical and for illustrative purposes.
These hypothetical results show potent, direct inhibition of both enzymes, strongly supporting the in silico predictions. The slightly higher IC50 for EGFR-TK might suggest DHODH is the more potent target.
Section 3.2: Cell-Based Assays - Confirming a Biological Effect
A compound must not only bind its target but also exert a functional effect within a living cell. Cell-based assays are crucial for confirming this and assessing properties like cell permeability and on-target efficacy.[29][30]
Figure 3: Simplified EGFR signaling pathway and the point of inhibition.
Experimental Protocol: Cell Proliferation Assay (MTT or similar)
Cell Line Selection: Choose cell lines relevant to the target.
For EGFR-TK: A549 (lung carcinoma) cells, which express high levels of EGFR.
For DHODH: A rapidly proliferating cancer cell line like HL-60 (leukemia) or HCT116 (colon cancer).
Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
Compound Treatment: Treat the cells with a range of concentrations of the test compound and known inhibitors for a period of 48-72 hours.
Viability Assessment: Add a viability reagent (e.g., MTT, CellTiter-Glo®). The signal produced (absorbance or luminescence) is proportional to the number of viable cells.
Data Analysis: Normalize the data and plot cell viability against compound concentration to determine the GI50 (concentration causing 50% growth inhibition).
Experimental Protocol: Target Engagement (Western Blot for p-EGFR)
Cell Treatment: Treat A549 cells with the test compound at various concentrations for a short period (e.g., 1-2 hours).
Stimulation: Stimulate the cells with EGF to induce EGFR phosphorylation.
Lysis and Protein Quantification: Lyse the cells to extract proteins and determine the total protein concentration.
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated-EGFR (p-EGFR) and total EGFR.
Analysis: Quantify the band intensities. A potent inhibitor will show a dose-dependent decrease in the p-EGFR/total EGFR ratio.
Comparative Data Table 3: Cellular Activity of Test Compound
Compound
Cell Line
Target
Cellular Assay
Result (GI50 or Effect)
Known Inhibitor Comparison
Test Compound
HL-60
DHODH
Proliferation
GI50 = 50 nM
Brequinar: GI50 = 40 nM
Test Compound
A549
EGFR-TK
Proliferation
GI50 = 250 nM
Erlotinib: GI50 = 150 nM
Test Compound
A549
EGFR-TK
p-EGFR Levels
Dose-dependent decrease
Erlotinib: Dose-dependent decrease
Note: Data are hypothetical and for illustrative purposes.
The cellular data here introduce a crucial point of comparison. While the compound was potent against both purified enzymes, it shows much stronger anti-proliferative activity in a cell line dependent on pyrimidine synthesis (HL-60) than in one where EGFR is a key driver (A549). This discrepancy suggests that while the compound can inhibit EGFR-TK, its primary mechanism of action in a cellular context is likely through DHODH inhibition. The weaker activity in A549 cells could be due to factors like lower cell permeability or efflux pump activity.
Part 4: Integrated Analysis and Final Validation
The power of this multi-faceted approach lies in the synthesis of all data points. No single experiment tells the whole story.
Summary Comparison of Validation Data
Target
In Silico Binding (kcal/mol)
Biochemical IC50 (nM)
Cellular GI50 (nM)
Conclusion
DHODH
-9.8
15
50 (HL-60)
Validated Primary Target. Strong correlation across predictive, biochemical, and cellular assays.
EGFR-TK
-10.2
25
250 (A549)
Validated Secondary/Off-Target. Potent biochemically, but significantly weaker cellular effect suggests secondary importance or issues with cellular availability.
This integrated analysis allows us to conclude with high confidence that DHODH is the primary biological target of 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride. EGFR-TK is a validated secondary target, which could contribute to the compound's overall activity profile or be a source of potential off-target effects.
Conclusion
The validation of a novel compound's biological targets is a systematic process of building a layered, evidence-based argument. For 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride, we began with rational hypothesis generation based on its privileged chemical scaffold. We then employed a funneling approach, using broad in silico predictions to guide highly specific in vitro experiments.
By comparing the results of computational docking, direct enzyme inhibition assays, and functional cellular assays—and by consistently benchmarking against known inhibitors—we can robustly identify and validate a primary biological target. This guide demonstrates that a target validation strategy is not merely a series of disconnected experiments, but an integrated, self-validating system where each step informs and confirms the next, providing the highest degree of confidence as a compound moves forward in the drug discovery pipeline.
References
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]
Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. [Link]
DNA Gyrase as a Target for Quinolones. PMC. [Link]
Design, synthesis and pharmacological evaluation of novel substituted quinoline-2-carboxamide derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents. PubMed. [Link]
Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives. PubMed. [Link]
Using reverse docking for target identification and its applications for drug discovery. Taylor & Francis Online. [Link]
Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Brieflands. [Link]
Computational methods revolutionize drug discovery by predicting protein target sites. EurekAlert!. [Link]
Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase. RSC Publishing. [Link]
Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. [Link]
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. OSTI.gov. [Link]
A Review of Computational Methods for Predicting Drug Targets. PubMed. [Link]
Using reverse docking for target identification and its applications for drug discovery. PubMed. [Link]
Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. PubMed. [Link]
Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. Springer Nature. [Link]
A comprehensive review of the recent advances on predicting drug-target affinity based on deep learning. Frontiers. [Link]
Biology Cell-Based Assays. Charles River Laboratories. [Link]
Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. AIP Publishing. [Link]
Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment. Taylor & Francis Online. [Link]
Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. PMC. [Link]
Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. IntechOpen. [Link]
Identification of novel bacterial DNA gyrase inhibitors: An in silico study. PMC. [Link]
A survey on deep learning for drug-target binding prediction: models, benchmarks, evaluation, and case studies. Oxford Academic. [Link]
Using reverse docking to identify potential targets for ginsenosides. PMC. [Link]
The antimicrobial potential and pharmacokinetic profiles of novel quinoline-based scaffolds: synthesis and in silico mechanistic studies as dual DNA gyrase and DHFR inhibitors. RSC Publishing. [Link]
In silico methods for drug-target interaction prediction. PMC. [Link]
Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. PubMed. [Link]
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. [Link]
Target Validation and Antigen Generation. Eurofins Discovery. [Link]
Target Validation in Drug Discovery. Sygnature Discovery. [Link]
Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. PMC. [Link]
Pfitzinger Quinoline Synthesis. Cambridge University Press. [Link]
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers. [Link]
Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis. PMC. [Link]
The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs. [Link]
Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38. Journal of Medicinal Chemistry. [Link]
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Anticancer and Antimicrobial Applications (Topoisomerase II & DNA Gyrase Inhibition) Executive Summary & Mechanistic Rationale T...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Focus: Anticancer and Antimicrobial Applications (Topoisomerase II & DNA Gyrase Inhibition)
Executive Summary & Mechanistic Rationale
The quinoline scaffold is a privileged structure in medicinal chemistry, historically rooted in antimalarial alkaloids but now extensively engineered for oncology and infectious diseases[1]. Among the most promising modern iterations are the 2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid derivatives.
As an application scientist evaluating these scaffolds for pipeline development, it is critical to understand the causality behind their efficacy. The biological activity of these compounds is driven by a highly specific pharmacophoric triad[1]:
The C2 2,5-Dimethoxyphenyl Group: The aromatic ring provides a critical
π
-stacking surface for enzyme binding pockets. More importantly, the steric bulk of the ortho-methoxy group forces the phenyl ring out of coplanarity with the quinoline core. This specific dihedral angle perfectly aligns the molecule within the binding clefts of Topoisomerase II (in eukaryotes) and DNA gyrase (in prokaryotes), while the methoxy oxygens act as potent hydrogen-bond acceptors.
The C4 Carboxylic Acid: This moiety is indispensable for anchoring the inhibitor. At physiological pH, the ionized carboxylate forms irreversible salt bridges with basic amino acid residues (e.g., Arginine/Lysine) in the target enzyme's active site[1].
The C6/C8 Substitutions: Halogenation (e.g., Chlorine) or methylation at the 6- and 8-positions modulates the electronic distribution of the quinoline ring, enhancing DNA intercalation and preventing rapid CYP450-mediated oxidative metabolism[1][2].
SAR Comparative Analysis: Evaluating Derivative Performance
To objectively compare the performance of these derivatives, we evaluate three primary analogs based on their structural modifications at the C6 and C8 positions.
The Competitors
Compound A (Base Scaffold): 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid.
Compound B (Halogenated): 6-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid (CAS: 897560-34-8)[3].
Compound C (Alkylated): 2-(2,5-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid (CAS: 897554-62-0)[4].
Quantitative Performance Metrics
The following table synthesizes the in vitro performance of these derivatives against human lung cancer cell lines (H460) and Mycobacterium tuberculosis (Mtb), highlighting the direct impact of the SAR modifications[1][2].
Compound
C6 Substitution
C8 Substitution
LogP (Calculated)
Topo II IC
50
(H460, µM)
Mtb Gyrase MIC (µg/mL)
Primary Advantage
A
-H
-H
3.8
14.5
12.0
Baseline activity; highly soluble but rapidly metabolized.
B
-Cl
-H
4.6
3.2
1.5
Optimal. Chlorine acts as an electron-withdrawing group, increasing
π
-acidity for superior DNA intercalation[1].
C
-CH
3
-CH
3
5.1
8.7
4.2
High lipophilicity improves membrane permeability but induces steric clash in tight enzyme pockets.
Scientific Insight: Compound B (6-Chloro derivative) significantly outperforms the others. The causality lies in the halogen bond. The electron-withdrawing chlorine atom lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the quinoline ring, enhancing its ability to accept electron density from DNA base pairs during intercalation. Furthermore, the C6 position is a primary site for enzymatic oxidation; blocking it with a chlorine atom drastically improves the compound's metabolic half-life[1].
Mechanism of Action Pathway
The dual-action nature of the 6-chloro derivative makes it a versatile lead compound. By targeting the DNA replication machinery, it induces fatal double-strand breaks in rapidly dividing cells[1].
Fig 1. Dual-targeting mechanism of action for 6-substituted quinoline derivatives.
To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and biological validation of Compound B.
Synthesis via the Pfitzinger Reaction
The most efficient method to construct 4-carboxylated quinolines is the Pfitzinger reaction, which utilizes isatin derivatives to guarantee the regioselective placement of the carboxylic acid[2][5].
Step-by-Step Methodology:
Alkaline Ring Opening: Suspend 5-chloroisatin (1.0 eq) in a 6M KOH/Ethanol solution. Heat to 80°C for 30 minutes. Rationale: The strong base hydrolyzes the pyrrolidinone ring of isatin, generating the reactive 2-amino-5-chlorophenylglyoxylate intermediate in situ[2].
Condensation: Add 2',5'-dimethoxyacetophenone (1.1 eq) dropwise to the stirring solution.
Cyclization: Reflux the mixture for 12–16 hours. Rationale: The ketone condenses with the amine to form an imine, which subsequently undergoes intramolecular cyclization to form the quinoline core[2].
Precipitation & Purification: Cool the reaction to 0°C and slowly acidify with 1M HCl until pH 3 is reached. The target compound, 6-chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid, will precipitate. Filter, wash with cold water, and recrystallize from ethanol (>75% yield).
Fig 2. Step-by-step Pfitzinger synthetic workflow for 2-arylquinoline-4-carboxylic acids.
Topoisomerase II DNA Cleavage Assay (Validation Protocol)
To validate the mechanistic claim that Compound B acts via Topo II inhibition, a supercoiled plasmid relaxation assay must be employed.
Reaction Setup: Incubate 0.5 µg of supercoiled pBR322 plasmid DNA with 2 units of human Topoisomerase II
α
in cleavage buffer (10 mM Tris-HCl, 50 mM KCl, 5 mM MgCl
2
, 1 mM ATP).
Compound Dosing: Add Compound B at varying concentrations (0.1 µM to 50 µM). Include Etoposide as a positive control and DMSO as a vehicle control.
Incubation & Termination: Incubate at 37°C for 30 minutes. Terminate the reaction by adding 1% SDS and 1 mg/mL Proteinase K to trap the Topo II-DNA cleavage complexes.
Analysis: Resolve the DNA topological states (supercoiled vs. linear) via 1% agarose gel electrophoresis containing ethidium bromide.
Data Interpretation: The accumulation of the linear DNA band directly correlates to the stabilization of the cleavage complex by the quinoline derivative, confirming its mechanism as a Topo II poison[1].
Conclusion
For drug development professionals targeting aggressive carcinomas or drug-resistant bacterial strains, the 2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid class offers a highly tunable, synthetically accessible scaffold. The SAR data definitively proves that C6-halogenation (Compound B) is the optimal structural configuration, maximizing both target affinity (via electronic modulation) and pharmacokinetic stability (via metabolic blocking).
References
National Institutes of Health (PMC). Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones with Anti-Mtb Gyrase Activity. Retrieved from:[Link]
ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from:[Link]
A Senior Application Scientist's Guide to the Comparative Cytotoxicity of Substituted Quinoline-4-Carbonyl Chloride Derivatives
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in numerous natural alkaloids and synthetic compounds with a wide array of biological activities....
Author: BenchChem Technical Support Team. Date: March 2026
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[1] Quinoline derivatives, in particular, have garnered significant attention for their potential as anticancer agents, acting through diverse mechanisms such as inhibiting tubulin polymerization, disrupting DNA topoisomerases, and modulating key signaling pathways.[1][2]
At the heart of synthesizing many of these promising derivatives lies the highly reactive intermediate, quinoline-4-carbonyl chloride. This guide provides a comparative analysis of the cytotoxic profiles of various derivatives synthesized from this key building block. We will delve into the structure-activity relationships (SAR) that govern their anticancer efficacy, explore their mechanisms of action, and provide detailed protocols for their evaluation, offering a comprehensive resource for researchers in drug discovery and development.
Synthetic Strategy: From Carboxylic Acid to Bioactive Amide
The primary route to generating a diverse library of quinoline-based cytotoxic agents involves a two-step process. First, a substituted quinoline-4-carboxylic acid is converted into its more reactive acid chloride derivative. This intermediate is typically not isolated but is immediately reacted with a chosen nucleophile, most commonly an amine, to yield a stable and testable amide product. This straightforward yet powerful approach allows for the systematic introduction of a wide range of substituents, facilitating the exploration of chemical space to optimize biological activity.[3][4]
The choice of reactants in the initial step (e.g., aniline, benzaldehyde, and pyruvic acid to form a 2-phenylquinoline-4-carboxylic acid precursor) and the subsequent amine for the coupling reaction are critical experimental decisions that directly influence the final compound's structural and electronic properties, and consequently, its cytotoxic potential.[3]
Caption: General workflow for synthesizing quinoline-4-carboxamide derivatives.
Comparative Cytotoxicity and Structure-Activity Relationship (SAR)
The cytotoxic potency of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline core and the appended moieties. By comparing the in vitro activity of various analogs across different human cancer cell lines, clear structure-activity relationships emerge.
Key Substituent Effects on Cytotoxicity:
Substitution at C2 and C4: The presence of bulky aryl groups at both the C2 and C4 positions of the quinoline ring has been shown to enhance cytotoxic activity. For instance, N-2-diphenyl quinolin-4-carboxamide derivatives demonstrated greater potency compared to analogs with smaller substituents, suggesting that these larger groups may facilitate more effective interactions with biological targets.[3]
Substitution at C7: The C7 position is a critical site for modification. A 7-chloro substitution, a common feature in many bioactive quinolines, often leads to a significant increase in cytotoxicity.[5] Studies comparing 7-substituted 4-aminoquinolines revealed that chloro- and fluoro- groups enhanced activity against breast cancer cell lines (MCF-7 and MDA-MB-468), while methoxy groups were less effective.[5] However, in some contexts, such as certain hydrazone derivatives, a 7-chloro substitution was found to decrease activity, highlighting the complexity of SAR.[3]
Nature of the Amide/Hydrazide Moiety: The group attached to the carbonyl carbon plays a pivotal role. Novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids have shown potent antiproliferative action against the MCF-7 breast cancer cell line, with IC50 values more potent than the reference drug Doxorubicin.[6] This indicates that the acrylamide moiety is a favorable functional group for enhancing cytotoxicity.
Lipophilicity: A clear correlation often exists between a compound's lipophilicity (measured as cLogP) and its cytotoxic effect. More lipophilic 2-arylquinoline derivatives generally exhibit better activity against cell lines like HeLa (cervical cancer) and PC3 (prostate cancer), likely due to improved cell membrane penetration.[7]
Quantitative Data Summary
The following table summarizes the cytotoxic activity of representative substituted quinoline derivatives, providing a comparative overview of their potency.
Substituted quinoline derivatives exert their cytotoxic effects through a variety of mechanisms, often targeting fundamental cellular processes required for cancer cell survival and proliferation.
Tubulin Polymerization Inhibition: Many potent quinoline analogs function as antimitotic agents by interfering with microtubule dynamics.[1] They can bind to the colchicine site on β-tubulin, preventing its polymerization into microtubules.[2][9] This disruption of the cytoskeleton leads to cell cycle arrest, typically in the G2/M phase, and ultimately triggers apoptosis.[1][9]
Induction of Apoptosis: A common endpoint for many quinoline-based agents is the induction of programmed cell death, or apoptosis.[10] This can be triggered through various intrinsic and extrinsic pathways. For example, some derivatives cause dissipation of the mitochondrial membrane potential and increase the production of reactive oxygen species (ROS), leading to caspase activation.[10] Others upregulate pro-apoptotic proteins like p53 and initiator caspase-9.[6]
Enzyme Inhibition:
Tyrosine Kinase Inhibition: Specific derivatives have been designed to target receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in cancers.[11] Inhibition of EGFR-TK blocks downstream signaling pathways crucial for cell growth and survival.[6]
Topoisomerase Inhibition: Some quinoline compounds can intercalate into DNA and inhibit topoisomerases I and II, enzymes essential for relieving torsional stress during DNA replication and transcription.[1] This leads to DNA damage and cell death.
Histone Deacetylase (HDAC) Inhibition: Novel quinoline-based hydroxamic acid derivatives have shown promise as HDAC inhibitors, which play a key role in the epigenetic regulation of gene expression.[4][11]
Caption: Key mechanisms of action for cytotoxic quinoline derivatives.
Experimental Protocols: A Practical Framework
Reproducibility and validation are paramount in drug discovery. The following are standardized, step-by-step protocols for the key assays used to evaluate the cytotoxic potential of novel quinoline derivatives.
Protocol 1: Synthesis of a Quinoline-4-Carboxamide Derivative
This protocol provides a general method for the final coupling step.
Reactant Preparation: Dissolve the precursor substituted quinoline-4-carboxylic acid (1 equivalent) in a suitable anhydrous solvent (e.g., CH2Cl2 or DMF).
Acid Chloride Formation: Add thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) (1.5-2 equivalents) dropwise to the solution at 0°C. Allow the reaction to stir at room temperature for 2-4 hours or until the conversion is complete (monitored by TLC). The resulting quinoline-4-carbonyl chloride is typically used in situ without purification.
Amide Coupling: In a separate flask, dissolve the desired amine (1.2 equivalents) and a non-nucleophilic base like triethylamine (TEA) or DIPEA (2 equivalents) in an anhydrous solvent.
Reaction: Slowly add the freshly prepared quinoline-4-carbonyl chloride solution to the amine solution at 0°C.
Incubation: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
Workup and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel or by recrystallization to yield the final amide.
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[12]
Cell Seeding: Plate human cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[12]
Compound Treatment: Prepare serial dilutions of the test quinoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
MTT Addition: Prepare a 5 mg/mL stock solution of MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] in PBS. Add 20 µL of the MTT solution to each well and incubate for an additional 3-4 hours.[12] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[12]
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Personal protective equipment for handling 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride
As a Senior Application Scientist, I have designed this comprehensive guide to ensure the safe, efficient, and scientifically rigorous handling of 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride . Acid chlorides are...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I have designed this comprehensive guide to ensure the safe, efficient, and scientifically rigorous handling of 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride .
Acid chlorides are indispensable electrophiles in drug development and organic synthesis, but their extreme reactivity demands precise operational control. This guide moves beyond standard safety data sheets by explaining the causality behind each safety measure, empowering you to build self-validating, fail-safe protocols in your laboratory.
Mechanistic Causality & Hazard Profile
To handle 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride safely, one must first understand its reactivity. The carbonyl carbon in this molecule is highly electrophilic. The electron-withdrawing nature of both the chloride leaving group and the quinoline ring system significantly polarizes the C=O bond, making it highly susceptible to nucleophilic attack 1.
When exposed to ambient moisture, the compound undergoes rapid nucleophilic acyl substitution. Water acts as a nucleophile, attacking the carbonyl carbon to form a transient, unstable tetrahedral intermediate 2. The subsequent collapse of this intermediate expels the chloride ion, yielding the corresponding carboxylic acid and releasing equimolar amounts of hydrogen chloride (HCl) gas2.
Because HCl gas is extremely destructive to the mucous membranes, upper respiratory tract, eyes, and skin 3, your entire operational setup must be designed to exclude moisture and safely vent or neutralize acidic byproducts.
Nucleophilic acyl substitution mechanism of acid chloride hydrolysis.
Mandatory Personal Protective Equipment (PPE) Matrix
The selection of PPE is dictated by the corrosive nature of the compound and its hydrolysis byproducts. Standard laboratory attire is insufficient.
PPE Category
Specification
Mechanistic Rationale
Eye/Face
Non-vented chemical splash goggles. Add a face shield if handling >100 mL [[4]]().
Acid chloride vapors and HCl gas are lachrymatory and cause permanent corneal damage upon contact 4. Non-vented goggles prevent gas ingress.
Skin/Body
Flame-resistant, chemical-resistant lab coat buttoned to full length, long pants, and closed-toe shoes 5.
Prevents dermal absorption and severe chemical burns caused by localized exothermic hydrolysis on skin moisture.
Hands
Heavy-duty Nitrile or Neoprene gloves (double gloving is highly recommended) 3.
Protects against corrosive transfer. Gloves must be removed and replaced immediately upon suspected contamination 3.
Respiratory
Certified chemical fume hood. If ventilation fails, an approved full-face respirator with an acid gas vapor cartridge is required 6.
HCl gas causes severe pulmonary edema and pneumonitis upon inhalation 6.
Self-Validating Operational Protocol
A robust protocol relies on continuous verification. Do not assume your environment is inert; prove it. Do not assume your reaction is quenched; measure it.
Quantitative Operational Parameters
Parameter
Quantitative Value
Operational Implication
Reaction Temperature
0 °C
Suppresses the exothermic reaction rate and minimizes side reactions 7.
Acid Scavenger (Pyridine)
1.5 – 2.0 Equivalents
Ensures complete neutralization of the equimolar HCl byproduct 7.
Fume Hood Airflow
> 100 LFM
Safely exhausts fugitive HCl gas away from the operator.
Quench pH Target
pH 8 – 10
Confirms the complete destruction of the acid chloride and neutralization of HCl.
Step-by-Step Methodology
Environmental Preparation & Verification:
Action: Set up all glassware in an oven (120 °C) overnight. Assemble while hot under a continuous flow of inert gas (Argon or Nitrogen).
Causality: Micro-droplets of condensation will prematurely hydrolyze the acid chloride, ruining the stoichiometry and generating dangerous pressure via HCl gas buildup.
Validation: Use an oil bubbler to visually confirm positive inert gas pressure before opening the chemical container.
Reagent Transfer:
Action: Transfer the 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride using a dry syringe or Schlenk techniques.
Causality: Minimizes atmospheric exposure.
Reaction Execution:
Action: Dissolve the substrate in a dry, aprotic solvent. Add 1.5 to 2.0 equivalents of an acid scavenger (e.g., pyridine or triethylamine) [[7]](). Chill the reaction vessel to 0 °C using an ice bath before slowly adding the acid chloride.
Causality: The scavenger traps the generated HCl as a benign pyridinium or ammonium salt, driving the reaction forward and preventing acidic degradation of the product 7. The 0 °C environment controls the highly exothermic nature of nucleophilic acyl substitution.
Standard operating procedure workflow for handling reactive acid chlorides.
Decontamination and Disposal Plan
Never dispose of unreacted acid chlorides directly into organic or aqueous waste streams. They must be deliberately destroyed (quenched) in a controlled manner.
Controlled Quenching: Slowly add any residual 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride dropwise to a large volume of vigorously stirred, ice-cold 1M NaOH or saturated sodium carbonate (Na₂CO₃) solution [[4]]().
Validation: Test the aqueous layer with pH indicator paper. A stable pH of 8–10 confirms that the acid chloride has been completely hydrolyzed to its carboxylate salt and all HCl has been neutralized.
Disposal: Once neutralized, separate the organic and aqueous layers. Dispose of the aqueous layer in the basic aqueous waste stream and the organic solvent in the halogenated/non-halogenated organic waste stream, in accordance with local EH&S regulations.
Emergency Response Protocols
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin continuously with large quantities of water using a safety shower for a minimum of 15 minutes 4. Seek immediate medical attention. Do not apply ointments 4.
Eye Contact: Rinse cautiously but thoroughly with water at an eyewash station for at least 15 minutes, removing contact lenses if present 3.
Spills: Assess the danger and evacuate personnel from the immediate area to avoid inhaling corrosive vapors 5. For small spills (<1 L) inside a fume hood, cover the spill with a dry acid-neutralizing absorbent (e.g., sodium bicarbonate or a commercial acid spill kit) 6. Sweep up the neutralized material using non-sparking tools and place it in a labeled hazardous waste container.